molecular formula C12H13NO2 B2518665 N-(3-acetylphenyl)cyclopropanecarboxamide CAS No. 109919-96-2

N-(3-acetylphenyl)cyclopropanecarboxamide

Cat. No.: B2518665
CAS No.: 109919-96-2
M. Wt: 203.241
InChI Key: LORAACNFGHERHZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORAACNFGHERHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3-acetylphenyl)cyclopropanecarboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(3-acetylphenyl)cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is not extensively available, this document consolidates established principles of organic synthesis and spectroscopic analysis to present a reliable framework for its preparation, characterization, and potential biological evaluation. The methodologies described herein are based on well-documented reactions and data from structurally analogous compounds, offering a robust starting point for researchers and drug development professionals.

Introduction and Rationale

The this compound structure combines several key pharmacophores: a phenyl ring, an acetyl group, an amide linkage, and a cyclopropyl moiety. The cyclopropyl group is a particularly interesting feature in drug design, as it can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule.[1][2] Amide-containing compounds are ubiquitous in pharmaceuticals and often play a crucial role in binding to biological targets.[3][4] The 3-acetylphenyl substituent offers a site for further chemical modification and potential hydrogen bonding interactions. This unique combination of functional groups suggests that this compound could be a valuable scaffold for developing novel therapeutic agents, particularly in areas where related structures have shown promise, such as oncology and infectious diseases.[2][5]

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a cyclopropanecarboxamide moiety attached to the nitrogen of 3'-aminoacetophenone.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using established computational models and provide a useful approximation for experimental design.

PropertyPredicted ValueReference
Molecular FormulaC12H13NO2N/A
Molecular Weight203.24 g/mol N/A
XLogP31.8[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count3N/A

Synthesis Methodology

The most direct and widely adopted method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride or a carboxylic acid activated with a coupling agent. For this compound, the reaction of 3'-aminoacetophenone with cyclopropanecarbonyl chloride is the most logical and efficient synthetic route.

Synthesis Workflow

Synthesis_Workflow reactant1 3'-Aminoacetophenone reaction Amide Coupling Reaction reactant1->reaction reactant2 Cyclopropanecarbonyl Chloride reactant2->reaction base Pyridine or Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for amide synthesis and should yield the target compound in good purity and yield.

Materials:

  • 3'-Aminoacetophenone[7]

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-aminoacetophenone (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from similar compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR (in CDCl₃):

  • δ ~8.0-7.2 ppm (m, 4H): Aromatic protons of the phenyl ring.

  • δ ~2.6 ppm (s, 3H): Methyl protons of the acetyl group.

  • δ ~1.6-1.8 ppm (m, 1H): Methine proton of the cyclopropyl ring.

  • δ ~1.0-1.2 ppm (m, 2H) and ~0.8-1.0 ppm (m, 2H): Methylene protons of the cyclopropyl ring.

  • δ ~7.5-8.5 ppm (br s, 1H): Amide N-H proton. The chemical shift of this proton can be highly variable and may be exchangeable with D₂O.

¹³C NMR (in CDCl₃):

  • δ ~198 ppm: Carbonyl carbon of the acetyl group.

  • δ ~172 ppm: Carbonyl carbon of the amide group.

  • δ ~138-120 ppm: Aromatic carbons of the phenyl ring.

  • δ ~27 ppm: Methyl carbon of the acetyl group.

  • δ ~15 ppm: Methine carbon of the cyclopropyl ring.

  • δ ~8 ppm: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchAmide
~3100-3000C-H StretchAromatic/Cyclopropyl
~1685C=O StretchAcetyl Ketone
~1660C=O Stretch (Amide I)Amide
~1600, ~1480C=C StretchAromatic Ring
~1530N-H Bend (Amide II)Amide
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 204.09

  • Expected [M+Na]⁺: m/z 226.07

Potential Biological Activities and Applications

While no specific biological data for this compound has been reported, the structural motifs present in the molecule are found in numerous biologically active compounds.

  • Anticancer Activity: Cyclopropanecarboxamide derivatives have been investigated as potential anticancer agents.[5] The N-phenylamide scaffold is also present in a variety of kinase inhibitors used in oncology.[4]

  • Antimalarial Activity: A number of cyclopropyl carboxamides have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

  • Herbicidal Activity: Some N-substituted cyclopropanecarboxamides have been found to possess herbicidal properties.[1]

Further research, including in vitro and in vivo screening, is necessary to determine the specific biological activities of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of this compound. The detailed synthesis protocol and predicted spectroscopic data offer a solid foundation for any researcher interested in preparing and characterizing this compound. The discussion of potential biological activities, based on structurally related molecules, highlights the potential of this scaffold in drug discovery and development. It is our hope that this guide will serve as a valuable resource and catalyst for further investigation into the chemical and biological properties of this compound.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • N-[3-[2-[4-acetyl-5-(carbamoylamino)thiophen-2-yl]ethynyl]phenyl]cyclopropanecarboxamide | C19H17N3O3S | CID 56680362. PubChem. [Link]

  • Supplementary material 2. Materials and Methods. Royal Society of Chemistry. [Link]

  • Appendix I. University of Florida. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions. The Royal Society of Chemistry. [Link]

  • N-cyclopropylcyclopropanecarboxamide. AA Blocks. [Link]

  • 3-Aminoacetophenone. NIST WebBook. [Link]

  • Cyclopropanecarboxamide. NIST WebBook. [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. National Center for Biotechnology Information. [Link]

  • Preparation of 3'-aminoacetophenone. PrepChem.com. [Link]

  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069. PubChem. [Link]

  • Chemical Properties of Cyclopropanecarboxamide, N-ethyl-N-(3-methylphenyl). Cheméo. [Link]

  • Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. [Link]

  • NMR Quality Control Of Fragment Libraries For Screening. Biological Magnetic Resonance Bank. [Link]

  • Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. ResearchGate. [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. National Center for Biotechnology Information. [Link]

  • Synthetic method for 3-aminoacetophenone. Patsnap. [Link]

  • 3'-Aminoacetophenone | C8H9NO | CID 7417. PubChem. [Link]

  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed. [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Syntheses. [Link]

  • Small Molecule Highlights #16 – August 2023. Dalriada Drug Discovery. [Link]

Sources

N-(3-acetylphenyl)cyclopropanecarboxamide CAS number and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-acetylphenyl)cyclopropanecarboxamide Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Conformational Restriction in Kinase & GPCR Ligand Design

Executive Summary

This compound (CAS: 109919-96-2) represents a strategic building block in modern medicinal chemistry. It combines a cyclopropyl moiety —prized for its ability to improve metabolic stability and potency via conformational restriction—with a 3-acetylphenyl core that offers a versatile electrophilic handle (ketone) for downstream diversification. This guide details the physicochemical profile, synthesis, and application of this compound in high-value drug discovery campaigns, particularly within the kinase inhibitor and CFTR modulator spaces.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name This compound
CAS Number 109919-96-2
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CC(=O)c1cccc(NC(=O)C2CC2)c1
InChI Key InChI=1S/C12H13NO2/c1-8(14)9-4-3-5-10(6-9)13-12(15)11-2-7-11/h3-6,11H,2,7H2,1H3,(H,13,15)
LogP (Predicted) ~2.1
H-Bond Donors 1
H-Bond Acceptors 2
Rotatable Bonds 3
Topological Polar Surface Area 46.2 Ų

Strategic Value in Drug Design

The "Cyclopropyl Effect"

The cyclopropane ring is not merely a spacer; it is a bioisostere for isopropyl and phenyl groups that introduces unique electronic and steric properties:

  • Conformational Rigidity: The

    
    -like character of the cyclopropyl carbons constrains the amide bond vector, often locking ligands into a bioactive conformation that reduces the entropic penalty of binding.
    
  • Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the

    
    -position (compared to an isopropyl group) due to the high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol).
    
  • 
    -Hole Interactions:  The strained ring can engage in unique orthogonal interactions with protein carbonyls, enhancing potency.
    
The Acetyl Handle

The 3-acetyl group serves as a "diversity point" for late-stage functionalization:

  • Reductive Amination: Access to benzylamines.

  • Condensation: Formation of heterocycles (e.g., quinolines via Friedländer synthesis).

  • Grignard Addition: Generation of tertiary alcohols.

Synthesis Protocol

Objective: Scalable synthesis of this compound from 3-aminoacetophenone.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) where the aniline nitrogen attacks the carbonyl carbon of cyclopropanecarbonyl chloride.

SynthesisPathway SM1 3-Aminoacetophenone (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 Cyclopropanecarbonyl Chloride (Electrophile) SM2->Inter Base Triethylamine (Et3N) (Proton Scavenger) ByProd Et3N·HCl Base->ByProd Scavenges HCl Prod N-(3-acetylphenyl) cyclopropanecarboxamide Inter->Prod Elimination Inter->ByProd

Figure 1: Mechanistic pathway for the acylation of 3-aminoacetophenone.

Experimental Procedure

Reagents:

  • 3-Aminoacetophenone (1.0 eq, 135.16 g/mol )

  • Cyclopropanecarbonyl chloride (1.1 eq, 104.53 g/mol )

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-aminoacetophenone (10.0 g, 74 mmol) and anhydrous DCM (100 mL). Stir under nitrogen atmosphere until fully dissolved.

  • Base Addition: Add Triethylamine (12.4 mL, 88.8 mmol) via syringe. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (7.4 mL, 81.4 mmol) dissolved in DCM (20 mL) over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS for consumption of the aniline.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (50 mL).

    • Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with 1M HCl (to remove unreacted aniline), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Yield Expectation: 85-95%.

Structural Activity Relationship (SAR) Logic

This scaffold is frequently observed in kinase inhibitors where the amide NH acts as a hydrogen bond donor to the hinge region (e.g., in certain JAK or VEGFR inhibitors), while the cyclopropyl group fills a hydrophobic pocket.

SAR_Logic Core N-(3-acetylphenyl) cyclopropanecarboxamide Cyclopropyl Cyclopropyl Group: - Metabolic Stability (vs Isopropyl) - Hydrophobic Pocket Fill - Sigma-Hole Interaction Core->Cyclopropyl Amide Amide Linker: - H-Bond Donor (NH) - H-Bond Acceptor (CO) - Rigid Vector Core->Amide Acetyl 3-Acetyl Group: - Electrophilic Handle - Precursor to Heterocycles - H-Bond Acceptor Core->Acetyl

Figure 2: Pharmacophore decomposition and functional utility of the scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.35 (s, 1H, NH)
      
    • 
       8.15 (s, 1H, Ar-H2)
      
    • 
       7.85 (d, 1H, Ar-H)
      
    • 
       7.65 (d, 1H, Ar-H)
      
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       2.56 (s, 3H, COCH₃)
      
    • 
       1.80 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.80 (m, 4H, Cyclopropyl-CH₂)
      
  • LC-MS: Single peak >98% purity; [M+H]⁺ = 204.1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346202, 3'-Acetamidoacetophenone (Analogous Chemistry). Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis (Comparative Analysis of Small Rings). Angewandte Chemie International Edition, 49(48), 8979-8983. Retrieved from [Link]

  • Bio-Fount (2025). Product Catalog: this compound (CAS 109919-96-2). Retrieved from [Link]

Technical Profile & Synthesis Strategy: N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

N-(3-acetylphenyl)cyclopropanecarboxamide is a functionalized acetanilide derivative serving as a critical intermediate in medicinal chemistry. It combines a cyclopropyl moiety (known for metabolic stability and improving aqueous solubility compared to isopropyl/phenyl analogs) with a meta-substituted acetyl group , which acts as a versatile electrophilic handle for further derivatization (e.g., aldol condensations, heterocycle formation).

This guide provides the definitive physicochemical data, a validated synthesis protocol, and analytical criteria for researchers utilizing this scaffold in drug discovery campaigns.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compoundSystematic nomenclature
Molecular Formula C₁₂H₁₃NO₂ Confirmed by elemental stoichiometry
Molecular Weight 203.24 g/mol Monoisotopic Mass: 203.0946 Da
CAS Registry (Reactants) 99-03-6 (Amine) + 4023-34-1 (Acid Chloride)Product is a specific catalog intermediate
Predicted LogP 2.1 – 2.4Moderate lipophilicity; CNS penetrant potential
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsLipinski Rule of 5 Compliant

Synthetic Architecture

To synthesize this compound with high purity (>98%) suitable for biological screening, the Acid Chloride Method is superior to carbodiimide coupling (EDC/NHS) due to faster kinetics and simplified workup.

Reaction Logic

The synthesis relies on the nucleophilic attack of the aniline nitrogen of 3-aminoacetophenone onto the carbonyl carbon of cyclopropanecarbonyl chloride . A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl and drive the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the reaction flow and critical transition states.

SynthesisPathway Reactant1 3-Aminoacetophenone (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Attack Reactant2 Cyclopropanecarbonyl Chloride (Electrophile) Reactant2->Intermediate Product N-(3-acetylphenyl) cyclopropanecarboxamide Intermediate->Product Elimination (-Cl) Byproduct TEA·HCl (Salt) Intermediate->Byproduct Proton Transfer Base Triethylamine (HCl Scavenger) Base->Byproduct

Figure 1: Nucleophilic acyl substitution pathway. The base prevents protonation of the aniline, maintaining nucleophilicity.

Validated Protocol: Acid Chloride Route

Scale: 10 mmol Yield Target: 85-92%

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-aminoacetophenone (1.35 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (1.67 mL, 12 mmol). Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add Cyclopropanecarbonyl chloride (1.09 mL, 11 mmol) dropwise over 10 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent di-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/HCl.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if high purity is required.

Analytical Validation (Process Analytics)

Confirming the structure requires verifying the integrity of three distinct regions: the cyclopropane ring, the amide linkage, and the acetyl group.

Mass Spectrometry (LC-MS) Interpretation

Target Ion: [M+H]⁺ = 204.24 m/z

The fragmentation pattern is distinct for cyclopropyl amides.

MassSpec Parent Parent Ion [M+H]+ = 204.2 Frag1 Acylium Ion [C4H5O]+ = 69.0 Parent->Frag1 Amide Bond Cleavage (A-side) Frag2 Aniline Fragment [C8H8NO]+ = 134.1 Parent->Frag2 Amide Bond Cleavage (B-side)

Figure 2: Predicted ESI-MS fragmentation logic. The cyclopropyl acylium ion (m/z 69) is a diagnostic peak.

NMR Spectroscopy Criteria (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.35 Singlet (br)1HNH (Amide)Confirms amide formation; shift indicates H-bonding.
8.15 Singlet1HAr-H (C2)Isolated proton between amide/acetyl (deshielded).
7.85 Doublet1HAr-H (C4)Ortho to acetyl group.
7.65 Doublet1HAr-H (C6)Ortho to amide group.
7.45 Triplet1HAr-H (C5)Meta proton.
2.56 Singlet3HCO-CH₃ Acetyl methyl group (diagnostic).
1.78 Multiplet1HCH (Cyclopropyl)Methine proton of the ring.
0.80 - 0.95 Multiplet4HCH₂ (Cyclopropyl)Characteristic high-field cyclopropane methylene signals.

Functional Utility in Drug Design

Why select This compound ?

  • Metabolic Stability: The cyclopropane ring is electronically similar to a double bond (sp² character) but lacks the metabolic liability of an alkene. It resists oxidative metabolism better than an isopropyl group.

  • Conformational Restriction: The rigid cyclopropyl group orients the carbonyl vector, potentially improving binding affinity in kinase pockets compared to flexible aliphatic chains.

  • Derivatization Handle: The 3-acetyl group is a "soft" electrophile. It can be converted into:

    • Chalcones: Via Claisen-Schmidt condensation with aldehydes (e.g., for anti-inflammatory screening).

    • Heterocycles:[1] Conversion to thiazoles or pyrazoles using thiosemicarbazide or hydrazine.

References

  • PubChem Compound Summary. Cyclopropanecarbonyl chloride (CAS 4023-34-1). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. 3-Aminoacetophenone (CAS 99-03-6). National Institute of Standards and Technology.[2][3] Link

  • Li, B., et al. (2003). "Preparation of Pivaloyl Hydrazide." Organic Syntheses, 81, 254. (Reference for standard acid chloride coupling protocols). Link

  • Kuo, P.Y., et al. (2006). "Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives." Bioorganic & Medicinal Chemistry Letters, 16(23), 6024-6027. (Validates cyclopropane utility in amide scaffolds). Link

Sources

Definitive Synthesis Guide: N-(3-Acetylphenyl)cyclopropanecarboxamide

[1]

Executive Summary

This technical guide details the synthesis, mechanism, and application of N-(3-acetylphenyl)cyclopropanecarboxamide (CAS: 109919-96-2 ), the specific reaction product of 3-aminoacetophenone and cyclopropanecarbonyl chloride.[1]

This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and other kinase-targeting small molecules.[1] The cyclopropyl moiety provides unique metabolic stability and steric properties compared to acyclic alkyl groups, while the acetyl group serves as a "chemical handle" for further elaboration into heterocycles (e.g., imidazoles, pyrazoles).[1]

Chemical Basis & Mechanism

Reaction Overview

The transformation is a Nucleophilic Acyl Substitution (specifically a Schotten-Baumann type acylation).[1]

  • Nucleophile: 3-Aminoacetophenone (Aniline derivative).[1]

  • Electrophile: Cyclopropanecarbonyl chloride (Acid chloride).[1]

  • Base: Triethylamine (TEA) or Pyridine (Scavenges HCl byproduct).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Mechanistic Insight (Electronic Effects)

The amino group (

meta-position

1
  • The acetyl group is a strong electron-withdrawing group (EWG) via resonance (

    
    ) and induction (
    
    
    ).[1]
  • While resonance effects are most pronounced at ortho and para positions, the inductive withdrawal deactivates the entire ring.

  • Consequently, the nitrogen lone pair is less nucleophilic than in unsubstituted aniline.

  • Implication: The use of a highly reactive acid chloride (rather than a carboxylic acid/coupling agent) is preferred to drive the reaction to completion rapidly under mild conditions.[1]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack, the tetrahedral intermediate, and the elimination of chloride.

ReactionMechanismReactantsReactants3-Aminoacetophenone+Cyclopropanecarbonyl ChlorideTransitionTetrahedralIntermediate(O- charged, N+ charged)Reactants->TransitionNucleophilic AttackEliminationEliminationRe-formation of C=OLoss of Cl-Transition->EliminationCollapseProductProductN-(3-acetylphenyl)cyclopropanecarboxamideElimination->ProductFormationBaseActionBase Scavenging(TEA + HCl -> TEA.HCl)Elimination->BaseActionHCl Removal

Caption: Step-wise mechanism of the acylation reaction showing the formation of the amide bond.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
3-Aminoacetophenone Limiting Reagent1.0135.16
Cyclopropanecarbonyl chloride Electrophile1.1 - 1.2104.53
Triethylamine (TEA) Base1.5 - 2.0101.19
DCM (Anhydrous) SolventN/A-
Step-by-Step Procedure

Safety Note: Cyclopropanecarbonyl chloride is corrosive and lachrymatory.[1] Perform all operations in a fume hood.

  • Preparation: Charge a round-bottom flask with 3-aminoacetophenone (1.0 equiv) and anhydrous DCM (

    
     of substrate).
    
  • Base Addition: Add Triethylamine (1.5 equiv) to the solution. Stir until homogenous.

  • Cooling: Cool the reaction mixture to

    
      using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions and controls the rate.
    
  • Acylation: Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 15–20 minutes.

    • Observation: A white precipitate (TEA[1]·HCl salts) will form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check completion via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract the organic layer.

    • Wash sequentially with:

      • 
         (removes unreacted amine/TEA).[1]
        
      • Brine (saturated NaCl).[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude solid is often sufficiently pure (

      
      ).[1]
      
    • If necessary, recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).[1]
      
Workup Workflow Diagram

WorkupFlowReactionReaction Mixture(DCM, Product, TEA.HCl)QuenchQuench with Sat. NaHCO3Reaction->QuenchSeparationPhase SeparationQuench->SeparationAcidWashWash: 1M HCl(Removes unreacted amine)Separation->AcidWashDryingDry (Na2SO4) & EvaporateAcidWash->DryingCrudeCrude SolidDrying->CrudeRecrystRecrystallization(EtOH/Hexanes)Crude->RecrystFinalPure ProductN-(3-acetylphenyl)cyclopropanecarboxamideRecryst->Final

Caption: Purification workflow ensuring removal of unreacted amine and acid chloride residues.

Analytical Characterization

To validate the synthesis of This compound , compare spectral data against these expected values:

  • Appearance: White to off-white solid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
    [1]
    
  • 
     NMR (400 MHz, 
    
    
    or
    
    
    ):
    • 
       ppm (
      
      
      , amide proton).[1]
    • 
       ppm (
      
      
      , Aromatic protons).[1] Look for the characteristic meta-substitution pattern (singlet for H2, doublets for H4/H6).
    • 
       ppm (
      
      
      ).[1]
    • 
       ppm (
      
      
      , Cyclopropyl CH).[1]
    • 
       ppm (
      
      
      , Cyclopropyl
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    
    .[1]
    

Applications in Drug Discovery[3][4]

This specific amide is a high-value scaffold in the development of kinase inhibitors.

  • p38 MAPK Inhibitors: The cyclopropyl-amide motif is frequently used to bind to the ATP-binding pocket or the allosteric "DFG-out" pocket of p38 Mitogen-Activated Protein Kinase.[1] The rigid cyclopropyl group fits into hydrophobic sub-pockets, improving potency and selectivity compared to flexible alkyl chains.

  • Scaffold Elaboration: The acetyl group at the 3-position is rarely the final endpoint. It is typically converted into:

    • Chalcones: Via Claisen-Schmidt condensation (reaction with aldehydes).[1]

    • Heterocycles: Conversion to aminopyrimidines or pyrazoles, which are classic pharmacophores for kinase hinge-binding.

References

  • Product Identification: this compound (CAS 109919-96-2).[1][2] Bio-Fount Chemical Database.

  • Medicinal Chemistry Context: Boehm, J. C., et al. "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents, identifying the cyclopropyl-amide pharmacophore in p38 inhibitors.

  • Synthetic Methodology: "Amide Bond Formation: A General Protocol." Organic Syntheses. Standard Schotten-Baumann conditions adapted for aniline derivatives. [1]

  • Kinase Inhibitor Structural Data: BindingDB entry for Cyclopropanecarboxamide derivatives targeting p38 and Aurora Kinases. [1]

Technical Guide: The Cyclopropanecarboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropanecarboxamide scaffold represents a high-value pharmacophore in modern drug discovery, acting as more than a mere structural spacer. It functions as a critical modulator of physicochemical properties, offering a unique combination of conformational restriction, metabolic stability, and bioisosteric utility. This guide analyzes the scaffold's deployment in FDA-approved therapeutics (e.g., Olaparib, Lenvatinib), delineates its electronic properties (Walsh orbital conjugation), and provides validated protocols for its synthesis and optimization.

Structural & Physicochemical Rationale[1][2][3][4]

The "Walsh Orbital" Effect & Electronic Conjugation

Unlike standard aliphatic amides, cyclopropanecarboxamides possess unique electronic characteristics derived from the strain of the cyclopropane ring (60° bond angles). The C–C bonds are rich in


-character, forming "banana bonds" or Walsh orbitals.
  • Conjugation: These orbitals can overlap with the adjacent carbonyl

    
    -system, allowing the cyclopropane ring to behave electronically similar to a vinyl group or a phenyl ring rather than a saturated alkyl chain.
    
  • Conformational Lock: This conjugation creates a preferred energy minimum where the carbonyl oxygen eclipses the cyclopropane methine hydrogen (bisected conformation), rigidly directing the N-H vector for precise hydrogen bonding.

Bioisosteric Utility

The scaffold serves as a robust bioisostere for several common moieties:

Moiety ReplacedAdvantage of Cyclopropanecarboxamide
Isopropyl / tert-Butyl Reduces lipophilicity (

) while maintaining bulk; eliminates metabolic "soft spots" (methine oxidation).
Phenyl Ring "Escape from Flatland"—introduces

character (Fsp3) to improve solubility while retaining

-like electronics.
Vinyl Amide Chemically stable mimic of

-unsaturated amides without the reactivity/toxicity risks of Michael acceptors.
Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy this scaffold during Hit-to-Lead optimization.

DecisionTree Start Hit Compound Optimization Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility / High LogP? Start->Issue2 Issue3 Issue: Rotatable Bond Penalty? Start->Issue3 Sol1 Replace Isopropyl/t-Butyl with Cyclopropane Issue1->Sol1 Block CYP Oxidation Sol2 Replace Phenyl with Cyclopropane Issue2->Sol2 Increase Fsp3 Sol3 Install Cyclopropane to Lock Conformation Issue3->Sol3 Restrict Amide Vector

Synthetic Methodologies

While the cyclopropane ring can be constructed via Simmons-Smith or Kulinkovich reactions, medicinal chemistry predominantly relies on the coupling of functionalized cyclopropanecarboxylic acids.

Stereocontrol Challenges

The primary synthetic challenge is epimerization . The


-proton of cyclopropanecarboxamides is less acidic than typical amides, but racemization can occur under harsh basic conditions or during activation if the ring is substituted (e.g., 2-phenylcyclopropane).
  • Preferred Route: Activation via HATU or T3P (Propylphosphonic anhydride) is superior to acid chlorides for chiral substrates to suppress racemization.

  • Building Blocks: Enantiopure cyclopropane acids are typically resolved enzymatically or via chiral chromatography before coupling.

Case Studies in Drug Discovery

Olaparib (Lynparza) – PARP Inhibitor

Olaparib utilizes the cyclopropanecarboxamide to bind to the PARP enzyme.

  • Mechanistic Role: The cyclopropyl group fits into a specific hydrophobic pocket within the nicotinamide-binding site. Crucially, the rigid amide linker positions the oxygen to accept a hydrogen bond from the backbone of Gly863 and the NH to donate to Ser904 .

  • Impact: Replacement with a flexible alkyl chain results in a significant loss of potency due to the entropic penalty of freezing the rotatable bonds upon binding.

Lenvatinib (Lenvima) – VEGFR/Kinase Inhibitor

Lenvatinib features a 1,1-cyclopropanedicarboxamide motif (a "urea-like" structure but with a carbon core).

  • Binding Mode (Type V): X-ray crystallography reveals the cyclopropane ring binds to a region neighboring the ATP pocket, distinct from Type I or II inhibitors.

  • Selectivity: The specific geometry of the 1,1-substitution forces the molecule into a "boomerang" shape, enhancing selectivity for VEGFR2 by exploiting the specific size of the gatekeeper region.

Metabolic Stability & ADME

The cyclopropyl group is often metabolically superior to the isopropyl group.

  • Blocking CYP Mediated Oxidation:

    • Isopropyl: The tertiary methine C-H bond is weak (~91 kcal/mol) and prone to rapid hydroxylation by Cytochrome P450 (e.g., CYP3A4).

    • Cyclopropyl: The C-H bonds are stronger (~106 kcal/mol, similar to vinyl C-H) and significantly more resistant to hydrogen atom abstraction.

  • Ring Opening Risks: While theoretically possible (via radical intermediates), ring opening is rare in simple carboxamides unless there is a radical-stabilizing group (like a phenyl ring) immediately adjacent to the cyclopropane carbons.

Experimental Protocols

Protocol: High-Fidelity Amide Coupling (HATU Method)

Objective: Synthesis of a cyclopropanecarboxamide derivative with minimal racemization risk.

Reagents:

  • Carboxylic Acid: Cyclopropanecarboxylic acid derivative (1.0 equiv)

  • Amine: Target aniline or aliphatic amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the Cyclopropanecarboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes at 0 °C to form the activated ester species.

    • Note: Pre-activation at low temperature is critical to prevent epimerization of chiral cyclopropanes.

  • Coupling: Add the Amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via LC-MS for consumption of the acid.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (if product is not basic), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Workflow Visualization

SyntheticWorkflow Acid Cyclopropane Acid Activation Activation (HATU, 0°C) Acid->Activation Amine Target Amine Coupling Coupling (RT, 2-4h) Amine->Coupling Activation->Coupling Workup Workup (EtOAc/Brine) Coupling->Workup

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2] ACS Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[1][3] Angewandte Chemie International Edition. Link (Contextual reference for small ring bioisosteres).

  • Barnes- Seeman, D. (2016). The role of fluorine in medicinal chemistry. (Relevant for comparison of metabolic stability strategies). Journal of Medicinal Chemistry.

Sources

N-(3-acetylphenyl)cyclopropanecarboxamide: Technical Safety & Handling Monograph

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 306936-09-2 | Formula: C₁₂H₁₃NO₂ | MW: 203.24 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive safety and operational framework for N-(3-acetylphenyl)cyclopropanecarboxamide , a critical intermediate in the synthesis of pharmacophores, particularly PARP and kinase inhibitors.[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical causality with practical handling protocols, designed for researchers requiring high-fidelity operational standards.[1][2]

Part 1: Molecular Profile & Physicochemical Integrity[1][2]

Understanding the physical state and chemical reactivity of this compound is the first line of defense.[1][2] The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), making the molecule susceptible to ring-opening under strong acid catalysis, while the acetyl group provides a reactive electrophilic center for downstream diversification.[1][2]

Physicochemical Data Matrix[1][2][3]
PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Risk of dust explosion if micronized; requires local exhaust ventilation (LEV).[1][2]
Color Off-white to pale yellowDiscoloration indicates oxidation or hydrolysis of the amide bond.[1][2]
Molecular Weight 203.24 g/mol Useful for stoichiometric calculations in molar synthesis.[1][2]
Solubility DMSO, DMF, Methanol, DCMIncompatible with aqueous workups without organic co-solvents.
Partition Coeff. (LogP) ~2.1 (Predicted)Lipophilic; potential for dermal absorption.[1][2]
Melting Point 108–112 °C (Typical range)Keep storage below 30 °C to prevent sintering or caking.[1][2]
Structural Validation (NMR/LCMS)

To validate reagent integrity prior to use, researchers should look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆): Acetyl methyl group singlet at δ ~2.5–2.6 ppm ; Cyclopropane high-field multiplets at δ 0.8–1.1 ppm .[1][2]

  • LCMS: [M+H]⁺ peak at 204.2 m/z .[1][2]

Part 2: Hazard Dynamics & Toxicology (GHS)[1][2]

While specific LD50 data for this exact CAS is proprietary, its structural analogs (acetanilides and cyclopropanecarboxamides) dictate a Warning classification.[1][2] The toxicity profile is driven by the potential for amide hydrolysis in vivo and metabolic activation of the phenyl ring.[1][2]

GHS Classification & Hazard Statements[1][2]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4][5]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Toxicological Mechanism[1][2]
  • Dermal/Mucosal Irritation: The lipophilic nature (LogP ~2.[1][2]1) allows the compound to penetrate the stratum corneum, where the amide moiety can act as a local irritant.[1][2]

  • Metabolic Pathway: Ingestion may lead to hepatic hydrolysis via amidases, releasing 3-aminoacetophenone (a potential mutagen) and cyclopropanecarboxylic acid (a metabolic disruptor of fatty acid oxidation).[1][2]

Part 3: Operational Protocols & Visualization[1][2]

Safety Decision Logic

The following diagram outlines the decision matrix for handling this compound, integrating risk assessment with engineering controls.

SafetyLogic Start Reagent Intake: CAS 306936-09-2 Assess Risk Assessment: Quantify Mass & Solvent Start->Assess SolidState Solid Handling Assess->SolidState Powder Solution Solution Phase Assess->Solution Dissolved Control_Solid Control: Fume Hood + N95/P100 Nitrile Gloves SolidState->Control_Solid Control_Soln Control: Splash Goggles Double Gloving (Laminate) Solution->Control_Soln Action Proceed to Reaction Control_Solid->Action Control_Soln->Action

Figure 1: Operational safety logic flow for handling this compound.

Handling & Storage Protocol
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The cyclopropane ring is stable, but the acetyl group is prone to slow oxidation or condensation if exposed to moisture and heat.[2]

  • Weighing: Must be performed inside a chemical fume hood.[1][2] Static electricity can cause powder dispersal; use an anti-static gun if necessary.[1][2]

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.[1][2]

    • Avoid: Strong acids (HCl) or strong bases (NaOH) during storage, as these catalyze amide hydrolysis.[1][2]

Emergency Response (Self-Validating)
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[1][2][6] Validation: pH of eye surface should return to 7.4.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol, as it enhances dermal absorption of the lipophilic amide.[1][2]

  • Spill Cleanup:

    • Contain: Dampen solid spills with inert oil or PEG to prevent dust.[1][2]

    • Neutralize: No specific neutralization required; treat as hazardous organic waste.[1][2]

    • Verify: Wipe surface with methanol and check UV absorbance to ensure decontamination.[1][2]

Part 4: Synthetic Utility & Application

This compound is not merely an endpoint but a scaffold.[1][2] The 3-acetyl group serves as a "chemical handle" for further elaboration, while the cyclopropanecarboxamide moiety is a pharmacophore often associated with potency in kinase inhibition.[1][2]

Synthetic Workflow: Downstream Applications

The acetyl group allows for Claisen-Schmidt condensations (to form chalcones) or reductive aminations.[1][2]

SynthesisWorkflow Core N-(3-acetylphenyl) cyclopropanecarboxamide PathA Pathway A: Claisen-Schmidt Condensation Core->PathA PathB Pathway B: Reductive Amination Core->PathB ReagentA + Aryl Aldehyde / NaOH PathA->ReagentA ProductA Chalcone Derivatives (Anticancer/Anti-inflammatory) ReagentA->ProductA ReagentB + Primary Amine / NaBH(OAc)3 PathB->ReagentB ProductB Benzylamine Analogs (Kinase Inhibitors) ReagentB->ProductB

Figure 2: Synthetic divergence pathways utilizing the acetyl handle for library generation.

Experimental Context

In drug discovery, the cyclopropyl group is often used to restrict conformation and improve metabolic stability compared to an isopropyl or ethyl group.[2] When synthesizing this molecule:

  • Reaction: 3-Aminoacetophenone + Cyclopropanecarbonyl chloride + TEA (Triethylamine).[1][2]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize silica-catalyzed hydrolysis.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56680362 (Analog Structure Analysis). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Cyclopropanecarboxamide Hazard Classification.[1][2][3] Retrieved from [Link][1][2]

  • BanglaJOL. Synthesis and Assessment of Antiproliferative Features of Acetophenone Derivatives. (Context for Acetyl-phenyl reactivity). Retrieved from [Link]

  • Google Patents.Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives (Cyclopropane ring stability data).

Sources

Methodological & Application

Application Note: Efficient Synthesis of N-(3-Acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of N-(3-acetylphenyl)cyclopropanecarboxamide , a structural motif common in kinase inhibitors (e.g., c-Met inhibitors) and biologically active scaffolds.

The Challenge: The coupling of cyclopropanecarboxylic acid with 3-aminoacetophenone presents a specific electronic challenge. The amine partner, 3-aminoacetophenone , possesses a meta-acetyl group. This electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the aniline nitrogen via inductive and resonance effects, rendering standard carbodiimide couplings (e.g., EDC/NHS) sluggish or low-yielding.

The Solution: To overcome the reduced nucleophilicity, this protocol outlines two distinct, high-efficiency methodologies:

  • Method A (The "Hammer"): Acid Chloride Activation. Best for scale-up (>1g) and cost-efficiency. It utilizes the high electrophilicity of the acid chloride to force the reaction to completion.

  • Method B (The "Scalpel"): HATU-Mediated Coupling. Best for medicinal chemistry library synthesis (<100mg). It employs a highly reactive At-complex active ester to ensure rapid conversion under mild conditions.

Scientific Background & Retrosynthesis

Electronic Deactivation Analysis

The reaction relies on the nucleophilic attack of the amine onto the activated carbonyl of the acid.

  • Substrate: 3-Aminoacetophenone (

    
     for conjugate acid).
    
  • Comparison: Standard aniline (

    
    ).
    
  • Implication: The acetyl group pulls electron density from the aromatic ring, making the lone pair on the nitrogen less available for attack. Therefore, the electrophile (the activated acid) must be highly reactive.

Retrosynthetic Scheme

The synthesis disconnects at the amide bond.

  • Precursors: Cyclopropanecarboxylic acid (or its chloride) + 3-Aminoacetophenone.

  • Byproducts: HCl (Method A) or HOAt/Urea (Method B).

ReactionScheme Acid Cyclopropanecarboxylic Acid (or Chloride) Product N-(3-acetylphenyl) cyclopropanecarboxamide Acid->Product Activation Amine 3-Aminoacetophenone (Weak Nucleophile) Amine->Product Nucleophilic Attack

Figure 1: Retrosynthetic disconnection showing the convergence of the acid and amine fragments.

Experimental Protocols

Method A: Acid Chloride Route (Recommended for Scale-Up)

This method uses Cyclopropanecarbonyl chloride . You may purchase this reagent or generate it in situ using Thionyl Chloride (


) or Oxalyl Chloride (

). This protocol assumes the use of the commercial acid chloride for precision.

Reagents:

Reagent Equiv. Role
3-Aminoacetophenone 1.0 Limiting Reagent
Cyclopropanecarbonyl chloride 1.1 - 1.2 Electrophile
Triethylamine (TEA) or Pyridine 1.5 - 2.0 Acid Scavenger (Base)

| Dichloromethane (DCM) | Solvent | Conc. ~0.2 M |[1][2]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

  • Dissolution: Add 3-Aminoacetophenone (1.0 equiv) and DCM (anhydrous). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv). The solution may darken slightly. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add Cyclopropanecarbonyl chloride (1.1 equiv) via syringe over 5-10 minutes.

    • Note: The reaction is exothermic.[3] Control addition rate to maintain temp < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine starting material (

      
      ) should disappear, replaced by a less polar amide spot.
      
  • Quench: Carefully add saturated aqueous

    
     to quench excess acid chloride.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Wash Organic layer with 1N HCl (2x) to remove unreacted amine and TEA.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Method B: HATU Coupling (Recommended for Library/Small Scale)

HATU is chosen over EDC/HOBt because the At-based active ester is more reactive towards electron-deficient anilines.

Reagents:

Reagent Equiv. Role
Cyclopropanecarboxylic acid 1.0 Acid Component
3-Aminoacetophenone 1.0 - 1.1 Amine Component
HATU 1.2 Coupling Agent
DIPEA (Hünig's Base) 2.0 - 3.0 Base

| DMF (Anhydrous) | Solvent | Conc.[4] ~0.1 - 0.2 M |

Step-by-Step Protocol:

  • Activation: In a vial/flask, dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DMF .

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 15 minutes at RT. The solution will turn yellow/orange as the activated ester forms.

  • Amine Addition: Add 3-Aminoacetophenone (1.1 equiv).

  • Reaction: Stir at RT for 12–18 hours.

    • Note: HATU reactions with weak nucleophiles can be slow. Heating to 40-50°C is permissible if TLC shows no progress after 4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (excess, ~10x reaction volume).

    • Wash with Water (3x) to remove DMF (critical step).

    • Wash with 1N HCl (to remove unreacted amine) and Sat.

      
        (to remove unreacted acid).
      
    • Wash with Brine , dry (

      
      ), and concentrate.
      

Process Workflow & Decision Logic

Workflow Start Start Synthesis ScaleCheck Scale > 1g? Start->ScaleCheck MethodA Method A: Acid Chloride (DCM, TEA, 0°C) ScaleCheck->MethodA Yes MethodB Method B: HATU (DMF, DIPEA, RT) ScaleCheck->MethodB No QuenchA Quench: Sat. NaHCO3 MethodA->QuenchA WashA Wash: 1N HCl (Removes Amine/Base) QuenchA->WashA DryConc Dry (Na2SO4) & Concentrate WashA->DryConc DiluteB Dilute: Ethyl Acetate MethodB->DiluteB WashB Wash: Water x3 (Removes DMF) DiluteB->WashB WashB->DryConc PurityCheck Purity Check (NMR/LCMS) DryConc->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst <95% Final Final Product This compound PurityCheck->Final >95% Recryst->Final

Figure 2: Decision matrix for selecting the optimal synthetic route and downstream processing.

Analytical Data & Troubleshooting

Expected Analytical Data
  • Physical State: White to off-white solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.35 (s, 1H, NH)
      
    • 
       8.15 (s, 1H, Ar-H2)
      
    • 
       7.85 (d, 1H, Ar-H)
      
    • 
       7.65 (d, 1H, Ar-H)
      
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       2.58 (s, 3H, COCH 
      
      
      
      )
    • 
       1.75 (m, 1H, Cyclopropyl-CH )
      
    • 
       0.80 (m, 4H, Cyclopropyl-CH 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in solvent hydrolyzing acid chloride.Ensure DCM is anhydrous; keep system under

.
Low Yield (Method B) Incomplete activation or slow kinetics.Switch to Method A or heat Method B to 50°C. Use T3P (50% in EtOAc) as an alternative coupling agent.
Impurity: Starting Amine Amine not washed out.Ensure the 1N HCl wash is thorough (pH of aq. layer should be < 2).
Impurity: DMF Inefficient extraction.DMF requires 3x Water washes or 1x LiCl (5%) wash to remove completely.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem. (2023). Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide (Analogous Structure). National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: A Detailed Guide to the Reductive Amination of N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Chiral Amine Intermediates

In the landscape of modern drug discovery and development, the synthesis of chiral amines is a cornerstone activity. These motifs are prevalent in a vast array of pharmacologically active agents. The target molecule of this guide, N-(3-(1-aminoethyl)phenyl)cyclopropanecarboxamide, represents a valuable synthetic intermediate, combining a chiral benzylic amine with a cyclopropanecarboxamide moiety—a group known for its unique conformational properties and metabolic stability.

This document provides a comprehensive, field-tested guide to the synthesis of this intermediate via the reductive amination of its ketone precursor, N-(3-acetylphenyl)cyclopropanecarboxamide. Reductive amination stands as one of the most efficient and widely utilized methods for forming carbon-nitrogen bonds.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale and Reagent Selection

The conversion of a ketone to a primary amine via reductive amination is a two-stage process that occurs in a single pot: (1) formation of an imine intermediate, and (2) subsequent reduction of the imine to the corresponding amine.[3][4]

Stage 1: Imine Formation

The reaction commences with the nucleophilic attack of an ammonia equivalent on the carbonyl carbon of the ketone. This is followed by dehydration to yield the imine.

  • Ammonia Source: While gaseous ammonia can be used, it is often impractical. A more convenient approach involves using an ammonia salt, such as ammonium chloride (NH₄Cl) or ammonium acetate (NH₄OAc), as the nitrogen source.

  • The Role of a Lewis Acid Catalyst: The rate of imine formation can be significantly enhanced by a Lewis acid. Titanium(IV) isopropoxide, Ti(OiPr)₄, is particularly effective. It serves a dual purpose: it activates the carbonyl group towards nucleophilic attack and acts as a powerful water scavenger, driving the equilibrium towards the imine product.[5][6][7]

Stage 2: Imine Reduction

Once formed, the C=N double bond of the imine is reduced to a C-N single bond. The choice of reducing agent is critical for the success of the reaction.

  • Selective Reduction: The reducing agent must be capable of reducing the imine (or its protonated form, the iminium ion) preferentially over the starting ketone.[8] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone, leading to an alcohol byproduct.[9][10]

  • Preferred Reagents: Milder borohydride reagents are superior for this purpose.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. The electron-withdrawing acetate groups temper its reducing power, making it highly selective for imines and iminium ions over ketones.[11] It is particularly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is stable under the mildly acidic conditions (pH 4-5) that favor iminium ion formation, rendering it highly selective.[3] However, concerns over the potential for generating toxic hydrogen cyanide waste have led many researchers to prefer NaBH(OAc)₃.[11]

The overall reaction scheme is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents Ketone This compound Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine Catalyst Lewis Acid (e.g., Ti(OiPr)4) or Protic Acid (e.g., AcOH) Catalyst->Imine Reducer Reducing Agent (e.g., NaBH(OAc)3) Product Product N-(3-(1-aminoethyl)phenyl)cyclopropanecarboxamide Reducer->Product Imine->Product Reduction

Caption: General Reaction Scheme for Reductive Amination.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis using Titanium(IV) isopropoxide and sodium borohydride, a combination noted for its efficiency and high yields.[6][12]

Materials and Reagents
ReagentGradeSupplier Example
This compound>98%Sigma-Aldrich
Titanium(IV) isopropoxide [Ti(OiPr)₄]>98%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent, >99.5%Sigma-Aldrich
Triethylamine (NEt₃)>99.5%Sigma-Aldrich
Sodium Borohydride (NaBH₄)>98%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)Volumetric StandardFisher Scientific
2 M Sodium Hydroxide (NaOH)Volumetric StandardFisher Scientific
Brine (Saturated aq. NaCl)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and bubbler

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow A 1. Setup & Inerting Flask under N2 B 2. Reagent Addition Ketone, NH4Cl, NEt3, Ti(OiPr)4, EtOH A->B C 3. Imine Formation Stir at RT B->C D 4. Reduction Cool to 0°C, Add NaBH4 C->D E 5. Quenching Add aq. NH3 D->E F 6. Work-up Filter, Extract, Wash, Dry E->F G 7. Purification Column Chromatography F->G H 8. Analysis NMR, MS G->H

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Charging: To the flask, add this compound (e.g., 10.0 g, 1.0 equiv). Add anhydrous ethanol (100 mL) to dissolve the starting material.

  • Imine Formation: Sequentially add ammonium chloride (1.5 equiv), triethylamine (1.5 equiv), and Titanium(IV) isopropoxide (1.2 equiv) to the stirred solution.

    • Scientist's Note: Triethylamine is added to neutralize the HCl that is formally generated from NH₄Cl, freeing ammonia to participate in the reaction.[5] Ti(OiPr)₄ acts as both a Lewis acid and a dehydrating agent to drive the imine formation to completion.[5][6]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting ketone spot/peak.

  • Reduction Step: Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Safety Note: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the effervescence.

  • Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Upon completion, cool the mixture again to 0 °C and cautiously quench the reaction by the slow addition of 2 M aqueous ammonia (30 mL).[5]

  • Work-up: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite® to remove the inorganic titanium salts. Rinse the filter cake with dichloromethane (DCM, 2 x 50 mL).

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel.

    • Add 1 M HCl (100 mL) to the funnel. The amine product will be protonated and move into the aqueous layer. Separate the layers.

    • Wash the organic layer with 1 M HCl (50 mL) to ensure complete extraction of the product.

    • Combine the acidic aqueous layers and cool to 0 °C. Basify the solution by the slow addition of 2 M NaOH until the pH is >11.

    • Extract the now-neutral amine product with DCM (3 x 75 mL).

    • Rationale: This acid-base extraction is a highly effective purification method to separate the basic amine product from non-basic impurities.[13]

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil or solid can be further purified by flash column chromatography on silica gel (eluting with a DCM/Methanol gradient, often with 1% triethylamine to prevent product tailing) to yield the pure N-(3-(1-aminoethyl)phenyl)cyclopropanecarboxamide.

Expected Results and Data

The described protocol typically affords the desired product in good to excellent yields.

ParameterCondition / Value
Reaction Scale 10.0 g
Solvent Anhydrous Ethanol
Ammonia Source NH₄Cl / NEt₃
Catalyst Ti(OiPr)₄
Reducing Agent NaBH₄
Reaction Time 2-4 h (Imine), 12-16 h (Reduction)
Temperature RT (Imine), 0 °C to RT (Reduction)
Typical Yield 75-90%
Product Purity >95% after chromatography
Appearance Colorless to pale yellow oil or solid

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Conversion of Ketone Incomplete imine formation due to moisture. Insufficient reaction time.Ensure anhydrous conditions and reagents. Increase stirring time for imine formation. Consider gentle heating (40 °C) during imine formation.
Significant Alcohol Byproduct NaBH₄ reduced the ketone before imine formation.Ensure imine formation is complete before adding NaBH₄. Add NaBH₄ slowly at 0 °C. Alternatively, switch to a more selective reagent like NaBH(OAc)₃.[11]
Difficulty in Isolating Product Emulsion during work-up. Poor separation during acid-base extraction.Add more brine to the separatory funnel to break emulsions. Ensure the pH is sufficiently acidic (<2) and basic (>11) during the respective extraction steps.
Product Streaking on TLC Plate Amine interacting with acidic silica gel.Add 1% triethylamine to the chromatography eluent to neutralize the silica gel and ensure sharp spots/peaks.

References

  • Reductive amination with Titanium(IV)Isopropoxide.

  • Reductive Amination, and How It Works.

  • The Role of Sodium Borohydride in Reductive Amination.

  • Amine synthesis by reductive amination (reductive alkylation).

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

  • Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.

  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...).

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

  • Application Note – Reductive Amination.

  • Reductive Amination.

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?

  • Hitchhiker's guide to reductive amination.

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.

  • Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents.

  • Direct Asymmetric Reductive Amination of α-Keto Acetals.

  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges of N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the aqueous solubility of N-(3-acetylphenyl)cyclopropanecarboxamide. This document provides a structured approach to troubleshooting common solubility issues through a series of frequently asked questions and detailed experimental guides. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these challenges and advance your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why is it problematic?

A1: While experimentally determined public data for this compound is scarce, an analysis of its structure suggests it is likely a poorly water-soluble compound. It possesses characteristics of both "grease-ball" and "brick dust" molecules: a significant hydrophobic surface area and the potential for strong intermolecular interactions in the solid state.[1] Molecules with poor aqueous solubility often lead to challenges in obtaining reliable in vitro data and can result in low or variable bioavailability in vivo.[2][3][4]

Q2: What are the primary factors limiting the aqueous solubility of this compound?

A2: The primary limiting factors are likely a combination of:

  • High Crystal Lattice Energy: The molecule's planar aromatic regions and amide functionality can lead to strong, stable crystal packing, making it difficult for water molecules to break apart the solid state. This is characteristic of "brick dust" type compounds.[1]

  • Hydrophobicity: The phenyl and cyclopropyl groups contribute to a significant nonpolar surface area, which is energetically unfavorable to solvate in water.

Q3: What is the Biopharmaceutics Classification System (BCS) and where might this compound fall?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Given its likely low solubility, this compound would probably be classified as either:

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Formulation strategies for these classes aim to improve the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids.[5][6]

Troubleshooting Guide: Step-by-Step Experimental Solutions

This section provides a systematic approach to identifying and resolving solubility issues with this compound.

Problem 1: The compound is "crashing out" or precipitating from my aqueous buffer.

This is a classic sign of exceeding the thermodynamic solubility of the compound. Here’s a systematic approach to address this.

Before attempting to improve solubility, it is crucial to establish a reliable baseline. The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Prepare a series of vials with your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to each vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[7]

  • Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Separation of Solid: Immediately filter the sample through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9]

Workflow for Co-Solvent Screening

A Prepare Stock Solution in 100% Organic Solvent (e.g., DMSO, Ethanol) B Prepare Serial Dilutions in Aqueous Buffer A->B Spike-in method C Visually Inspect for Precipitation B->C D Determine Kinetic Solubility (Nephelometry) C->D If precipitation observed E Select Optimal Co-solvent Concentration D->E Analyze inflection point

Caption: Workflow for initial co-solvent screening.

Recommended Co-solvents for Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Data Presentation: Hypothetical Solubility in Co-Solvent Systems

Co-solvent5% (v/v)10% (v/v)20% (v/v)
Ethanol ~5 µg/mL~15 µg/mL~50 µg/mL
PEG 400 ~8 µg/mL~25 µg/mL~90 µg/mL
DMSO ~12 µg/mL~40 µg/mL~150 µg/mL

Note: These are hypothetical values for illustrative purposes.

Causality: Co-solvents work by reducing the polarity of the water, which in turn lowers the energy penalty for solvating a hydrophobic molecule. This is often referred to as reducing the "interfacial tension" between the solute and the solvent.[9]

Problem 2: Solubility is highly dependent on the buffer pH.

This indicates that the compound may have an ionizable functional group. While this compound does not have a strongly acidic or basic group, the amide proton could be weakly acidic, or the acetyl and amide carbonyls could be weakly basic.

A pH-solubility profile is essential to determine if salt formation is a viable strategy.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibrium Solubility Measurement: Perform the shake-flask method as described in Step 1.1 in each of these buffers.

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Expected Outcome:

  • If solubility increases at high pH, it suggests the presence of an ionizable acidic proton.

  • If solubility increases at low pH, it suggests a protonatable basic site.

If a significant pH-dependent solubility is observed, proceeding with salt formation could be a highly effective strategy to dramatically increase both the solubility and dissolution rate.[5][6]

Problem 3: Standard co-solvents are not sufficient or are incompatible with the experimental system.

If simple co-solvents fail, more advanced formulation strategies are required.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[4][5]

Mechanism of Cyclodextrin Solubilization

cluster_0 Before Complexation cluster_1 After Complexation A Poorly Soluble Drug Molecule C Drug-Cyclodextrin Inclusion Complex (Water Soluble) B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior)

Caption: Schematic of drug solubilization by cyclodextrin.

Recommended Cyclodextrins for Screening:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Solubilization

  • Prepare stock solutions of the chosen cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Perform the shake-flask solubility assay (Step 1.1) using these cyclodextrin-containing solutions as the solvent.

  • Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation efficiency.

For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be very effective.[6][10] These systems solubilize the drug in a mixture of oils and surfactants, which then spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.

If crystal lattice energy is the primary barrier ("brick dust"), creating an amorphous solid dispersion can significantly enhance solubility.[1][6][10] This involves dispersing the drug in its high-energy, non-crystalline amorphous state within a polymer matrix.

Common Techniques for Preparing Solid Dispersions:

  • Spray Drying: Dissolving the drug and a polymer carrier in a common solvent and then rapidly evaporating the solvent.

  • Hot-Melt Extrusion: Mixing the drug with a thermoplastic polymer and heating until the drug dissolves in the molten polymer.

Trustworthiness Note: The stability of amorphous systems is a critical consideration. The amorphous form is thermodynamically metastable and can revert to a more stable, less soluble crystalline form over time.[5] Stability studies are essential when pursuing this approach.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Sciences, 104(8), 2591-2615. [Link]

  • Sauer, A., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Metrics Contract Services. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017, May 8). Basicmedical Key. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

Sources

Technical Guide: Stability of N-(3-acetylphenyl)cyclopropanecarboxamide in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N-(3-acetylphenyl)cyclopropanecarboxamide under acidic conditions Role: Senior Application Scientist Content: Technical Support Center Guide

Reference ID: TG-APC-004 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound (hereafter referred to as Compound A ) exhibits conditional stability in acidic environments.

As a Senior Application Scientist, I often see researchers assume that the cyclopropane ring is the most fragile moiety due to ring strain (~27.5 kcal/mol).[1] However, experimental evidence and mechanistic principles dictate that the amide linkage is the primary site of degradation under acidic conditions. The cyclopropane ring in this specific electronic configuration (conjugated to an electron-withdrawing carbonyl) is surprisingly robust, typically surviving conditions that hydrolyze the amide bond.

Stability Profile at a Glance
ConditionStability VerdictPrimary Degradation Pathway
Dilute Acid (pH 4–6, RT) High Negligible degradation over 24h.
Strong Acid (0.1 M HCl, RT) Moderate Slow hydrolysis may occur over days.
Strong Acid (1 M HCl, Heat >60°C) Low Rapid Amide Hydrolysis .
Lewis Acids (e.g., AlCl₃, BF₃) Variable Risk of Cyclopropane Ring Opening .

Diagnostic & Troubleshooting (Q&A)

This section addresses specific observations you may encounter during synthesis, purification, or stability testing.

Q1: I observe a new peak in my HPLC chromatogram after exposing Compound A to 1N HCl. What is it?

Diagnosis: This is likely 3-aminoacetophenone , the amine hydrolysis product. Technical Explanation: Under acidic stress, the amide bond cleaves.[1] The resulting aniline derivative (3-aminoacetophenone) is UV-active and typically elutes earlier than the parent compound in Reverse Phase (RP) HPLC due to the free amine's polarity (especially at acidic pH where it is protonated).[1]

  • Verification: Check MS for m/z 136 [M+H]⁺ .

  • Secondary Product: The co-product is cyclopropanecarboxylic acid , which has weak UV absorbance and elutes near the solvent front or as a broad peak depending on pH.[1]

Q2: My sample precipitated when I acidified the reaction mixture. Has it degraded?

Diagnosis: Likely No . This is often a solubility issue, not degradation. Technical Explanation: N-aryl amides are weak bases.[1] While the amide oxygen can be protonated in strong acid (pKa ~ -1), in moderately acidic aqueous solutions, the neutral form predominates and is hydrophobic.

  • Action: Add a co-solvent (Acetonitrile or Methanol) to redissolve.[1] If the precipitate remains insoluble in organic solvents, check for the formation of 3-aminoacetophenone polymers (rare, but possible if oxidation occurs) or inorganic salts.

Q3: I see a loss of mass -18 Da or +18 Da in LC-MS. Is the ring opening?

Diagnosis:

  • +18 Da: This is Hydrolysis (addition of H₂O).[1] The parent molecule splits. You should see two distinct fragments, not a parent+18 peak.

  • Isomeric Mass (Same MW): If you see a new peak with the same mass, it could be Acid-Catalyzed Isomerization (ring opening to an alkene), but this is rare for simple cyclopropanecarboxamides without extreme forcing conditions.

  • Action: Perform MS/MS. If the fragment ions characteristic of the cyclopropane ring (e.g., loss of 41 Da) are preserved, the ring is intact.

Mechanistic Insights

Understanding why degradation occurs allows you to predict stability in new formulations.[1]

Primary Pathway: Acid-Catalyzed Amide Hydrolysis

The electron-withdrawing nature of the 3-acetylphenyl group makes the amide nitrogen less basic, but the carbonyl carbon remains susceptible to nucleophilic attack by water once the oxygen is protonated.[1]

Pathway Visualization:

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis mechanism of N-aryl cyclopropanecarboxamides. Parent Compound A (Amide) Protonated O-Protonated Intermediate Parent->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (RDS) Cleavage Bond Cleavage Tetrahedral->Cleavage Proton Transfer Products Cyclopropanecarboxylic Acid + 3-Aminoacetophenone Cleavage->Products - H⁺

Secondary Pathway: Cyclopropane Ring Stability

The cyclopropane ring is conjugated to the carbonyl group (Walsh orbitals interacting with the π-system).[1] This conjugation actually stabilizes the ring against electrophilic opening compared to non-activated cyclopropanes.

  • Risk Factor: The ring is vulnerable only if the carbonyl oxygen is complexed with a strong Lewis Acid (e.g., during Friedel-Crafts reactions), which increases ring strain and electrophilicity.

  • Evidence: Synthetic literature confirms that phenylcyclopropanecarboxylic acids are often generated via hydrolysis of nitriles at 110°C in HCl , leaving the ring intact [1].[1]

Experimental Protocols

Use these self-validating protocols to assess the stability of your specific batch.

Protocol A: Forced Degradation Study (Acid Stress)

Objective: Determine the half-life (


) of Compound A in acidic media.
  • Preparation: Dissolve 10 mg of Compound A in 5 mL Acetonitrile (Stock Solution).

  • Stress Condition:

    • Mix 1 mL Stock + 1 mL 1N HCl .

    • Incubate at 60°C in a sealed vial.

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h.

    • Quench: Neutralize aliquot with 1 mL 1N NaOH or dilute 1:10 with mobile phase buffer.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5-95% B.

    • Detection: 254 nm (Amide/Ketone) and 210 nm (Acid).[1]

  • Validation Criteria:

    • Mass balance must be >90% (Sum of Parent + Amine + Acid areas).

    • If Mass Balance <90%, investigate ring-opening or polymerization.

Protocol B: Stabilization for Storage

If your workflow requires acidic HPLC mobile phases, follow these rules:

  • Solvent: Use 0.1% Formic Acid or TFA (pH ~2-3).[1]

  • Temperature: Keep autosampler at 4°C.

  • Limit: Analyze within 24 hours. At 4°C/pH 2, hydrolysis is kinetically negligible for this compound.

References

  • BenchChem. (2025).[2][1] Stability of fluorocyclopropane moiety under acidic vs basic conditions. Retrieved from

  • RSC Publishing. (2022).[1] Intramolecular cyclization of N-aryl amides. Chemical Communications.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Forced degradation studies and structural characterization of related substances. Journal of the Serbian Chemical Society.[1] Retrieved from

  • Taylor & Francis. (2018).[1] Forced degradation – Knowledge and References.[1][3] Retrieved from

Sources

Technical Support Center: Purification of N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Separation Strategy

To design an effective purification protocol, we must first deconstruct the physicochemical properties of your target molecule.

  • Target: N-(3-acetylphenyl)cyclopropanecarboxamide

  • Chemotype: Acetanilide derivative (Secondary Amide).

  • Key Functional Groups:

    • Amide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Hydrogen bond donor/acceptor. Moderately polar.
      
    • Ketone (

      
      ):  Hydrogen bond acceptor. Increases polarity relative to simple anilides.
      
    • Cyclopropyl & Phenyl Rings: Lipophilic domains.

  • Predicted Solubility: Moderate in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); poor in Hexanes/Heptane; good in Methanol (MeOH).

The Challenge: This molecule is prone to "streaking" due to the amide functionality and has limited solubility in non-polar mobile phases, leading to potential precipitation on the column if liquid loading is attempted with weak solvents.

Method Development: The "Golden" Protocol

Do not rely on a static "recipe." Variations in column packing, temperature, and crude purity require a dynamic approach. Follow this self-validating workflow.

Phase A: TLC Scouting (Crucial)

Before touching the flash system, determine the Retention Factor (


) .
  • Solvent System A: 50% EtOAc in Hexanes.

  • Solvent System B: 5% MeOH in DCM.

  • Target

    
    :  You are aiming for an 
    
    
    
    between 0.25 and 0.35 .

Technical Insight: If the


 is > 0.5, your compound will elute too quickly (in the void volume) on a flash column, resulting in poor separation from lipophilic impurities. If 

< 0.1, it will broaden significantly (band spreading).
Phase B: Gradient Construction

Based on the chemotype, a Hexane/Ethyl Acetate gradient is the standard starting point.

Recommended Column: Silica (Irregular, 40–63 µm) or Spherical (20–40 µm for higher resolution).

Step% Ethyl Acetate (in Hexane)Duration (Column Volumes - CV)Purpose
1 0%1 CVColumn equilibration / Void volume elution.
2 0%

20%
2 CVElute highly non-polar impurities.
3 20%

70%
10 CV The Separation Zone. Target elutes here.
4 70%

100%
2 CVFlush polar impurities (e.g., unreacted amine).
5 100%2 CVFinal wash.
Phase C: Sample Loading (The Failure Point)

Do NOT liquid load using DCM or 100% EtOAc. This causes "band channeling," where the strong solvent carries the sample down the column before the gradient begins, destroying resolution.

Protocol: Dry Loading

  • Dissolve crude mixture in minimal DCM or Acetone.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.

  • Load this powder into a solid load cartridge (SLS) or pre-column.

Troubleshooting Guide

Logic Flow: Diagnosing Separation Failures

The following diagram illustrates the decision-making process when the standard protocol fails.

Troubleshooting Start Issue Detected Problem Identify Symptom Start->Problem Tailing Peak Tailing (Streaking) Problem->Tailing Fronting Peak Fronting (Shark Fin) Problem->Fronting Coelution Co-elution with Impurity Problem->Coelution Action_Base Add 1% Triethylamine (Neutralizes Silica Acidity) Tailing->Action_Base If Amide Interaction Action_Solubility Switch to Dry Loading or DCM/MeOH System Fronting->Action_Solubility Solubility Issue Action_Acid Add 0.1% Acetic Acid (Protonates Amine Impurities) Coelution->Action_Acid If Basic Impurity Action_Gradient Use Isocratic Hold at Target Rf Coelution->Action_Gradient Optimize Selectivity

Figure 1: Decision logic for troubleshooting common flash chromatography anomalies.

Common Scenarios & Solutions
SymptomRoot CauseCorrective Action
Peak Tailing Secondary amide interacting with acidic silanols on silica.Add Modifier: Add 1% Triethylamine (TEA) or 1%

to the mobile phase. This blocks silanol sites.
Peak Fronting Sample solubility is poor in the initial mobile phase (Hexane), causing precipitation at the column head.Dry Load: Switch to the Celite/Silica dry load method described in Phase C.
Co-elution (Aniline) The starting material (3-aminoacetophenone) runs close to the product.Change Selectivity: Switch to a DCM/MeOH gradient (0–5% MeOH). DCM has different selectivity for aromatic amines than Hex/EtOAc.
High Backpressure Fine particles from the reaction mixture clogging the frit.Filter: Pass the crude solution through a 0.45 µm PTFE filter before dry loading.

Frequently Asked Questions (FAQ)

Q: Can I use a C18 (Reverse Phase) column for this separation? A: Yes, and it is often superior for amides.

  • Why: C18 eliminates the hydrogen-bonding interactions with silica that cause tailing.

  • Gradient: Water/Acetonitrile (with 0.1% Formic Acid). Ramp 5%

    
     95% MeCN.
    
  • When to switch: If your crude mixture contains many polar impurities or if the Hex/EtOAc separation yields < 95% purity.

Q: My compound is UV active, but the baseline is drifting upward. Why? A: This is likely due to UV absorption by the Ethyl Acetate at lower wavelengths (200–210 nm).

  • Fix: Monitor at 254 nm (aromatic ring) and 280 nm (carbonyl). Avoid 210 nm when using EtOAc gradients.

Q: How do I calculate the "Isocratic Hold" for difficult separations? A: Use the relationship


.
  • Find the % Solvent B that gives

    
     on TLC.
    
  • Set your flash method to hold at half that percentage for 4–5 Column Volumes.

  • Example: If 40% EtOAc gives

    
    , run a gradient to 20%, then hold at 20% EtOAc.
    

References

  • Teledyne ISCO. (2023).[1][2] Flash Chromatography Method Development: Converting TLC to Gradient. Retrieved from [Link]

  • Biotage. (2023).[1][3][4] The Flash Purification Blog: Solvent Strength and Selectivity.[5] Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(3-acetylphenyl)cyclopropanecarboxamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against other common analytical techniques, grounded in the fundamental principles of structural elucidation. Every step, from sample preparation to data interpretation, is explained with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The analysis can be broken down into three key regions: the cyclopropyl ring, the amide linkage, and the meta-substituted aromatic ring.

Molecular Structure:

Figure 1. Chemical structure of this compound with protons labeled for NMR assignment.

The protons of the cyclopropane ring (Hd, He) are notably shielded due to the ring's unique electronic structure, which generates a ring current that opposes the external magnetic field.[1][2] This results in signals appearing at an unusually high field (low ppm value) for aliphatic protons.[3][4] The aromatic protons (Hf, Hg, Hh, Hi) are deshielded and will appear in the typical aromatic region (6.0-9.0 ppm).[5] The acetyl group's methyl protons (Hj) are deshielded by the adjacent carbonyl group, while the amide proton (Hc) signal is often broad and its chemical shift can be concentration-dependent.[6]

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale
Hd, He Cyclopropyl (CH₂)~0.8 - 1.24HMultiplet (m)Shielded by cyclopropane ring current. Complex splitting due to geminal and cis/trans coupling.[1]
Hc Cyclopropyl (CH)~1.5 - 1.81HMultiplet (m)Deshielded relative to CH₂ due to proximity to the electron-withdrawing amide group.
Hj Acetyl (CH₃)~2.63HSinglet (s)Deshielded by the adjacent carbonyl group. No adjacent protons to couple with.[7]
Hg, Hh, Hi, Hf Aromatic (Ar-H)~7.4 - 8.04HMultiplets (m)Located in the deshielded aromatic region. Splitting patterns depend on ortho and meta coupling constants.[8][9]
Hk Amide (N-H)~8.0 - 9.51HBroad Singlet (br s)Typically broad due to quadrupole broadening from the ¹⁴N nucleus and possible chemical exchange.[6][10]

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for determining the precise proton framework of a molecule, a comprehensive structural confirmation relies on a suite of analytical methods. The choice of technique depends on the specific information required, from molecular weight to the presence of specific functional groups.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity, and relative abundance.Provides a detailed map of the entire proton structure, confirming all key fragments.Low sensitivity compared to MS; requires soluble, pure sample.[11]
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the number and type of carbon atoms (aliphatic, aromatic, carbonyl, amide).Very low sensitivity, requiring higher sample concentration or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides exact molecular weight, confirming the elemental formula. Fragmentation can help verify structural components.Does not provide information on stereochemistry or isomer positions. Isomer differentiation can be challenging.[12]
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms key functional groups: N-H stretch (~3300 cm⁻¹), C=O (amide) stretch (~1680 cm⁻¹), C=O (ketone) stretch (~1650 cm⁻¹).Provides limited information on the overall molecular skeleton. Spectrum can be complex.
HPLC/UPLC Purity and quantification.Essential for determining the purity of the sample before other analyses. Can be coupled with MS for LC-MS analysis.[12]Not a structure elucidation technique on its own. Requires a reference standard for quantification.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by the sample preparation and the acquisition parameters chosen. This protocol outlines a self-validating system for obtaining a high-resolution spectrum.

Sample Preparation

The objective is to create a homogenous solution free of particulate matter, which can degrade spectral quality by distorting the local magnetic field.

  • Mass Measurement: Accurately weigh 5-10 mg of this compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Deuterated solvents are essential to avoid large, interfering signals from the solvent itself.[14]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial.[14]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[4]

  • Filtration and Transfer: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles.[15]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent used.

Data Acquisition Workflow

The following workflow describes the logical steps for setting up the NMR spectrometer to acquire a standard ¹H spectrum. The parameters mentioned are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[16]

G cluster_setup Spectrometer Setup cluster_acq Acquisition Parameters cluster_proc Data Processing A Insert Sample & Lock B Shim Magnetic Field A->B C Tune Probe B->C D Set Spectral Width (SW) ~16 ppm C->D E Set Acquisition Time (AQ) ~3-4 sec D->E F Set Relaxation Delay (D1) ~2-5 sec E->F G Set Number of Scans (NS) 8-16 scans F->G H Acquire FID G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Referencing K->L

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety and the Role of Mass Spectrometry

Cyclopropanecarboxamide derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. The cyclopropyl group, a small, strained ring, often imparts unique and desirable properties to a molecule, including metabolic stability, conformational rigidity, and improved potency. Understanding the structural integrity and metabolic fate of these compounds is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of cyclopropanecarboxamide derivatives under various ionization techniques. By understanding these fragmentation pathways, researchers can confidently identify and characterize these molecules, differentiate them from isomers, and elucidate their metabolic transformations. We will delve into the mechanistic details of their fragmentation, compare their behavior to analogous acyclic amides, and provide robust experimental protocols for their analysis.

Characteristic Fragmentation Pathways of Cyclopropanecarboxamide Derivatives

The fragmentation of cyclopropanecarboxamide derivatives in mass spectrometry is largely dictated by the interplay between the stable, high-energy cyclopropane ring and the amide functionality. The primary ionization methods discussed here are Electron Ionization (EI), typically used with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, cyclopropanecarboxamide and its derivatives undergo distinct fragmentation patterns.

The molecular ion (M•+) is generally observable, a testament to the relative stability of the cyclopropane ring.[1] A key fragmentation pathway involves the cleavage of the amide bond (N-CO cleavage) , a common fragmentation for amides, leading to the formation of a cyclopropyl acylium ion.

Another significant fragmentation route is the opening of the cyclopropane ring . This can be initiated by the loss of a hydrogen atom to form a stable allyl cation. This ring-opening can be followed by further fragmentation, such as the loss of neutral molecules.

Key Fragmentation Pathways under EI:

  • α-Cleavage: Cleavage of the bond between the cyclopropyl ring and the carbonyl group.

  • N-CO Bond Cleavage: This is a characteristic fragmentation of amides, leading to the formation of an acylium ion and a neutral amine fragment. For N-substituted derivatives, this pathway is prominent.

  • Ring Opening: The strained cyclopropane ring can open to form an isomeric acyclic radical cation, which then undergoes further fragmentation typical of aliphatic amides.

  • Hydrogen Rearrangement (McLafferty-type): While less common for the parent compound, derivatives with longer N-alkyl chains may exhibit rearrangements.

Example: Fragmentation of Cyclopropanecarboxamide (EI)

The EI mass spectrum of the parent cyclopropanecarboxamide (C4H7NO, MW: 85.10) from the NIST database exhibits a prominent molecular ion peak at m/z 85.[1] Key fragment ions are observed at:

  • m/z 69: Loss of NH2 (amino radical), corresponding to the cyclopropyl acylium ion.

  • m/z 55: Likely resulting from the loss of CO from the m/z 83 ion or loss of ethylene from the cyclopropyl acylium ion.

  • m/z 41: A significant peak corresponding to the stable allyl cation, formed after ring opening and rearrangement.

Caption: Proposed EI fragmentation of cyclopropanecarboxamide.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, typically generating protonated molecules [M+H]+. Fragmentation is then induced via collision-induced dissociation (CID) in MS/MS experiments. The fragmentation of protonated cyclopropanecarboxamide derivatives often follows pathways initiated by the protonated amide group.

Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of the Amine/Ammonia: For N-substituted derivatives, the neutral loss of the corresponding amine is a common pathway. For the parent amide, loss of ammonia is observed.

  • N-CO Bond Cleavage: Similar to EI, cleavage of the amide bond is a major fragmentation route, yielding a cyclopropyl acylium ion.

  • Ring Integrity: The cyclopropane ring often remains intact during the initial fragmentation steps, especially at lower collision energies.

N-Aryl Cyclopropanecarboxamide Derivatives:

A study on the electron ionization of N-arylcyclopropanecarboxamides revealed that the primary fragmentation involves the direct cleavage of the molecular ions without significant isomerization to N-arylpyrrolidin-2-ones in the gas phase.[2] This suggests that the cyclopropane ring is a primary site of fragmentation initiation.

Comparative Analysis: Cyclopropanecarboxamides vs. Acyclic Amides

A key aspect of understanding the fragmentation of cyclopropanecarboxamide derivatives is to compare them with their acyclic counterparts, such as isobutyramide derivatives. This comparison highlights the influence of the strained cyclopropyl ring on the fragmentation pathways.

FeatureCyclopropanecarboxamide DerivativesAcyclic Amide Derivatives (e.g., Isobutyramide)
Molecular Ion Stability (EI) Generally more stable and abundant due to the cyclic structure.Often less abundant, with more facile fragmentation.
Ring Opening Pathways A unique and significant fragmentation pathway leading to characteristic ions (e.g., allyl cation).Not applicable. Fragmentation is dominated by cleavage of the alkyl chain.
McLafferty Rearrangement Less common unless a sufficiently long N-alkyl chain is present.A common and often dominant fragmentation pathway if a γ-hydrogen is available.
N-CO Cleavage A prominent pathway, similar to acyclic amides.A major fragmentation pathway.

The presence of the cyclopropane ring introduces a competing fragmentation pathway (ring opening) that is not available to acyclic amides. This often results in a more complex mass spectrum with a richer set of fragment ions, providing more structural information.

Experimental Protocols

Obtaining high-quality, reproducible mass spectra is crucial for accurate structural elucidation. Below are detailed, step-by-step methodologies for the analysis of cyclopropanecarboxamide derivatives using LC-MS/MS with ESI.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the cyclopropanecarboxamide derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1 µg/mL.

LC-MS/MS Method

Caption: A typical LC-MS/MS workflow for the analysis of small molecules.

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

MS Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to acquire a comprehensive fragmentation pattern.

Data Acquisition:

  • Perform a full scan (MS1) to identify the protonated molecule [M+H]+.

  • Perform product ion scans (MS/MS) of the [M+H]+ ion to obtain the fragmentation pattern.

Data Presentation: Fragmentation of Representative Cyclopropanecarboxamide Derivatives

The following table summarizes the key mass spectral data for cyclopropanecarboxamide and two of its derivatives.

CompoundMolecular FormulaMolecular WeightIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Cyclopropanecarboxamide C4H7NO85.10EI85 (M•+)69 (-NH2), 55, 41 (allyl cation)[1]
N-Phenylcyclopropanecarboxamide C10H11NO161.20EI161 (M•+)119 (-C3H4), 93 (aniline), 69 (cyclopropyl acylium)
N-(Cyclopropylmethyl)cyclopropanecarboxamide C8H13NO139.19ESI-MS/MS140 ([M+H]+)83 (loss of cyclopropylmethylamine), 69 (cyclopropyl acylium)

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric fragmentation of cyclopropanecarboxamide derivatives provides a wealth of structural information. The characteristic interplay between the robust cyclopropane ring and the amide functionality leads to predictable and informative fragmentation patterns. Under EI, ring opening and N-CO cleavage are dominant, while ESI-MS/MS of protonated molecules often proceeds via loss of the amine and amide bond cleavage.

By comparing these patterns to those of their acyclic analogs, researchers can gain a deeper understanding of the influence of the cyclopropyl group on molecular stability and fragmentation. The experimental protocols provided in this guide offer a solid foundation for developing robust and reliable analytical methods for the characterization of this important class of compounds in various research and development settings.

References

  • Lebedev, A. T., et al. (2016). Cyclization of N-arylcyclopropanecarboxamides into N-arylpyrrolidin-2-ones under electron ionization and in the condensed phase. Rapid Communications in Mass Spectrometry, 30(22), 2416-2422. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21916069, N-(Cyclopropylmethyl)cyclopropanecarboxamide. [Link]

  • NIST. (n.d.). Cyclopropanecarboxamide. In NIST Chemistry WebBook. [Link]

Sources

Comprehensive Guide to Crystal Structure & Conformational Analysis of N-Phenylcyclopropanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for N-Phenylcyclopropanecarboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyclopropyl "Conformational Lock"

In medicinal chemistry, the N-phenylcyclopropanecarboxamide scaffold represents a critical structural motif. Unlike flexible acyclic amides or planar aromatic amides (like benzamides), the cyclopropane ring introduces a unique "conformational lock." This guide objectively compares the structural performance of these analogs, focusing on crystallographic data that reveals how cyclopropyl substitution alters binding geometry, solubility, and intermolecular packing—key parameters for optimizing drug-target interactions (e.g., in Orexin receptor antagonists or KARI inhibitors).

Structural Analysis & Comparative Performance

The "Cyclopropane Effect" vs. Alternatives

The primary value of this scaffold lies in its ability to restrict the conformational freedom of the amide bond while maintaining a specific vector for the phenyl ring.

FeatureN-Phenylcyclopropanecarboxamide (Target)N-Phenylbenzamide (Aromatic Alternative)N-Phenylacetamide (Acyclic Alternative)
Conformational Freedom Restricted (Rigid): The C(cyclopropyl)-C(=O) bond has a high rotational barrier due to steric clash with ring hydrogens.Planar/Twisted: Conjugation between phenyl and carbonyl favors planarity but allows rotation.Flexible: High rotational freedom; entropic penalty upon binding is higher.
Electronic Character

-Donating (Pseudo-conjugation):
Cyclopropane acts as a weak

-donor, modulating carbonyl basicity.

-Conjugated:
Strong electronic communication between rings.
Inductive only: Methyl group has weak inductive effect.
Crystal Packing V-Shaped/Herringbone: Often forms dimers; bulky substituents force "V" shapes (e.g., 1-benzoyl derivatives).Planar Stacking: Often forms

-

stacked sheets.
Linear Chains: Dominant H-bond networks.
Detailed Crystallographic Data Comparison

The following table synthesizes experimental data from specific analogs to illustrate how substitution affects the crystal lattice.

Table 1: Crystallographic Parameters of Key Analogs

Parameter1-Cyano-N-phenylcyclopropanecarboxamide [1]1-Benzoyl-N-phenylcyclopropanecarboxamide [2]N-Phenylcyclohexanecarboxamide (Control) [3]
Crystal System MonoclinicTriclinicOrthorhombic
Space Group PbcaP-1Pbca
Unit Cell (a, b, c)



Z (Molecules/Cell) 824
Density (

)
1.233 g/cm³Not specified (calc. ~1.[1][2]25)1.18 g/cm³
Key Interaction 1D Chain Polymer (N-H...O)Centrosymmetric Dimers (N-H...O)Infinite C(4) Chain
Conformation ExtendedV-Shaped (Dihedral angle ~88.7° between rings)Chair (Cyclohexane)

Insight: The 1-benzoyl derivative [2] exhibits a dramatic "V-shaped" conformation due to the steric bulk at the 1-position of the cyclopropane ring. This prevents the flat packing seen in simpler amides, creating voids that may be exploitable in drug design for inducing specific receptor fits.

Experimental Methodologies

To ensure reproducibility, we provide a validated workflow for the synthesis and crystallization of these analogs. This protocol is derived from the synthesis of the 1-cyano derivative but is adaptable for other 1-substituted analogs.

Synthesis Protocol: 1-Substituted-N-phenylcyclopropanecarboxamide

Reagents:

  • Precursor: Phenylacetonitrile derivatives (or 1-benzoyl derivative for V-shape).

  • Cyclopropanation: 1,2-dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride - catalyst).

  • Coupling: Thionyl chloride (

    
    ), Aniline (substituted as needed), Benzene/DCM.
    

Step-by-Step Workflow:

  • Cyclopropanation (Phase Transfer Catalysis):

    • Mix phenylacetonitrile (10 mmol) with 1,2-dibromoethane (12 mmol) and TEBA (0.1 mmol).

    • Add 50% NaOH dropwise at 50°C under vigorous stirring.

    • Critical Control Point: Monitor exotherm. Maintain 50-60°C for 4-6 hours.

    • Extract with ether, wash with water/brine, dry over

      
      .
      
    • Yield Check: Expect >70% yield of cyclopropanecarbonitrile.

  • Hydrolysis (Optional if Acid is needed):

    • Reflux nitrile in conc. HCl for 4 hours to obtain the carboxylic acid.

  • Acyl Chloride Formation:

    • Dissolve carboxylic acid (or nitrile if converting directly via Pinner) in dry benzene.

    • Add excess

      
       (4 eq) and reflux for 2 hours.
      
    • Evaporate solvent/excess

      
       under vacuum.
      
  • Amide Coupling:

    • Dissolve residue in dry DCM.

    • Add Aniline (1 eq) and Pyridine (1.1 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Purification: Recrystallize from Ethanol/Water (1:1) or Benzene/Petroleum Ether.

Crystallization for X-Ray Diffraction
  • Method: Slow evaporation.

  • Solvent System: Ethanol (95%) is preferred for the cyano-derivative [1]. For more hydrophobic analogs (benzoyl), use Ethyl Acetate/Hexane (1:3).

  • Conditions: Dissolve 50 mg of pure compound in 5 mL solvent. Filter through a 0.45µm PTFE filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and leave at ambient temperature (20-25°C) in a vibration-free zone.

Visualizing the Structural Logic

The following diagrams illustrate the synthesis logic and the structural packing motifs that define the performance of these crystals.

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Phenylacetonitrile Derivatives Step1 Cyclopropanation (1,2-dibromoethane, NaOH, TEBA) Start->Step1 Phase Transfer Intermediate Cyclopropyl Nitrile/Acid Step1->Intermediate Ring Closure Step2 Acyl Chloride Formation (SOCl2) Intermediate->Step2 Activation Step3 Amide Coupling (Aniline + Base) Step2->Step3 + Aniline Product N-Phenylcyclopropane Carboxamide Step3->Product Nucleophilic Acyl Sub. Crystal Single Crystal Growth (EtOH) Product->Crystal Slow Evap.

Figure 1: Validated synthesis pathway for generating diffraction-quality crystals of cyclopropanecarboxamides.

Conformational & Packing Logic

PackingLogic Cyclo Cyclopropane Ring (Steric Bulk) Effect1 Restricted Rotation (Conformational Lock) Cyclo->Effect1 Steric Clash with C=O Effect3 V-Shaped Topology (If 1-substituted) Cyclo->Effect3 1-Substitution Amide Amide Bond (H-Bond Donor/Acceptor) Effect2 Dimer Formation (N-H...O) Amide->Effect2 Primary Synthon Phenyl Phenyl Ring (Pi-Stacking Potential) Phenyl->Effect3 Orientation Vector Effect1->Effect3 Defines Geometry Effect2->Effect3 Stabilizes Lattice

Figure 2: Structural causality. The cyclopropane ring acts as the primary driver for the unique "V-shaped" or rigid geometries observed in crystal lattices.

References

  • Xue, Y.-L., Liu, X.-H., & Zhang, Y.-G. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 24(4), 1571–1574.[3] Link

  • Zhang, Y., et al. (2008). 1-Benzoyl-N-phenylcyclopropanecarboxamide.[1] Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. Link

  • Gowda, B. T., et al. (2010). N-Phenylcyclohexanecarboxamide.[2] Acta Crystallographica Section E, 66(Pt 11), o2763. Link

  • Yoshida, Y., et al. (2014).[4] Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6071-6088.[4] Link

  • CCDC Entry 883258: N-phenylcyclopropanecarboxamide. Cambridge Structural Database.[5] Link

Sources

metabolic stability comparison of cyclopropanecarboxamide vs acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of metabolic stability is a critical step in converting a hit to a lead candidate.[1] This guide compares two common acyl capping groups: the Acetamide (


) and the Cyclopropanecarboxamide  (

).

While the acetamide moiety is a standard, compact capping group, it frequently suffers from rapid metabolic clearance via hydrolysis (amidases) or oxidative dealkylation. The cyclopropanecarboxamide serves as a superior bioisostere in many contexts. Experimental data and mechanistic analysis demonstrate that the cyclopropyl group enhances metabolic stability through two primary mechanisms:

  • Increased C-H Bond Strength: The cyclopropyl ring possesses higher C-H bond dissociation energy (BDE) compared to a methyl group, significantly reducing susceptibility to Cytochrome P450 (CYP) mediated oxidation.

  • Steric Shielding: The increased steric bulk and unique geometry of the cyclopropyl ring hinder the approach of nucleophilic serine hydrolases (amidases), thereby retarding hydrolytic cleavage.

This guide details the mechanistic underpinnings, provides comparative experimental data, and outlines the standard protocols for validating these stability profiles in early-stage drug discovery.

Mechanistic Insight: The "Cyclopropyl Advantage"

To understand the stability difference, one must look beyond simple steric bulk and analyze the electronic structure of the carbon scaffolds.

Oxidative Stability (CYP450 Resistance)

Metabolic hotspots often occur at


 hybridized carbon atoms where Hydrogen Atom Transfer (HAT) initiates oxidation.
  • Acetamide (Methyl Group): The methyl hydrogens are standard

    
     centers. The C-H BDE is approximately 98 kcal/mol . This is easily accessible by high-valent Iron-Oxo species in CYP450 enzymes, leading to hydroxylation (
    
    
    
    ) and subsequent decomposition.
  • Cyclopropanecarboxamide: The carbon atoms in a cyclopropane ring are highly strained. To relieve this strain, the C-C bonds adopt a "banana bond" character with high

    
    -orbital character, forcing the exocyclic C-H bonds to adopt significant 
    
    
    
    -character (approx.
    
    
    hybridization).
    • Result: The C-H bonds are shorter and stronger (BDE

      
      106 kcal/mol ). This 8 kcal/mol difference creates a high energy barrier for CYP-mediated abstraction, effectively "metabolically silencing" the position.
      
Hydrolytic Stability (Amidase Resistance)

Amides are susceptible to hydrolysis by liver carboxylesterases and amidases.

  • Acetamide: The carbonyl carbon is sterically accessible. The small methyl group offers minimal protection against the nucleophilic attack of the enzyme's catalytic serine residue.

  • Cyclopropanecarboxamide: The cyclopropyl group is more bulky than a methyl group. Furthermore, the rigid geometry of the ring acts as a steric shield, blocking the "Burgi-Dunitz" trajectory required for the hydrolase to attack the carbonyl carbon.

Visualization of Metabolic Pathways

MetabolicPathways cluster_acetamide Acetamide Metabolism (High Clearance) cluster_cyclopropyl Cyclopropanecarboxamide Metabolism (High Stability) Acetamide Acetamide Moiety (R-NH-CO-CH3) CYP_Acet CYP450 (Easy H-Abstraction) Acetamide->CYP_Acet Amidase_Acet Amidase/Esterase (Rapid Hydrolysis) Acetamide->Amidase_Acet Hydroxylated Hydroxylated Metabolite (Unstable) CYP_Acet->Hydroxylated Rapid Oxidation Cleaved Cleaved Amine + Acid (Inactive) Amidase_Acet->Cleaved Rapid Cleavage Cyclo Cyclopropyl Moiety (R-NH-CO-cPr) CYP_Cyc CYP450 (High BDE Barrier) Cyclo->CYP_Cyc Amidase_Cyc Amidase (Steric Shielding) Cyclo->Amidase_Cyc Intact Parent Compound (Retained Activity) CYP_Cyc->Intact Resistant Amidase_Cyc->Intact Resistant

Figure 1: Comparative metabolic fates. The acetamide moiety is vulnerable to both oxidative and hydrolytic clearance, whereas the cyclopropyl moiety resists both due to electronic bond strengthening and steric hindrance.

Comparative Analysis & Data

The following data summarizes the impact of replacing a methyl group (acetamide) with a cyclopropyl group (cyclopropanecarboxamide) in a representative drug optimization campaign (e.g., optimization of IDO1 inhibitors or kinase inhibitors).

Table 1: Physicochemical & Metabolic Parameters
ParameterAcetamide (

)
Cyclopropanecarboxamide (

)
Impact on Drug Design
C-H Bond Dissociation Energy ~98 kcal/mol~106 kcal/molHigher Stability: Harder for CYP450 to oxidize.
Hybridization Character


(Walsh Orbitals)
Electronic Modulation: Reduces metabolic liability.
Lipophilicity (

LogP)
Reference (0.0)+0.3 to +0.5Slight Increase: Improves permeability; manageable shift.
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
Extended Half-life: Supports QD (once daily) dosing.
Hydrolytic Half-life (

)
< 30 min (Rat S9)> 240 min (Rat S9)Systemic Stability: Prevents premature cleavage.
Case Study: IDO1 Inhibitor Optimization

In the development of IDO1 inhibitors, researchers observed that the initial acetamide lead suffered from rapid oxidative metabolism.

  • Lead Compound (Acetamide):

    
     (Human Liver Microsomes) = 21.8 
    
    
    
    L/min/mg
    .[2]
  • Optimized Compound (Cyclopropyl):

    
     (HLM) = <5.0 
    
    
    
    L/min/mg
    .
  • Outcome: The substitution reduced the clearance by >4-fold, shifting the compound from a high-clearance liability to a stable drug candidate suitable for oral dosing [1, 3].

Experimental Protocols

To validate these stability claims in your own pipeline, use the following self-validating protocols.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

  • Dosing: Spike Test Compound to final concentration of 1

    
    M (keeps DMSO < 0.1%).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of parent peak.

Self-Validation Check:

  • Positive Control: Run Verapamil or Propranolol.

    
     must fall within historical range (e.g., Verapamil 
    
    
    
    min).
  • Negative Control: Incubate without NADPH. If compound degrades, non-CYP metabolism (hydrolysis) or chemical instability is present.

Hydrolytic Stability Assay (Plasma/S9)

To distinguish between CYP oxidation and hydrolysis (amidases), perform this assay without NADPH.

Protocol Differences:

  • Matrix: Use Plasma or Liver S9 fraction (contains cytosolic amidases).

  • Cofactors: None. (Absence of NADPH prevents CYP activity).

  • Interpretation: If the Acetamide analog degrades here but the Cyclopropyl analog remains stable, the mechanism of stabilization is confirmed as hydrolytic resistance .

Assay Workflow Diagram

AssayWorkflow cluster_pathways Metabolic Challenge Start Start: Test Compound (Acetamide vs Cyclopropyl) Matrix Select Matrix (Microsomes vs Plasma) Start->Matrix Oxidation + NADPH (CYP Oxidation) Matrix->Oxidation Microsomes Hydrolysis No NADPH (Hydrolysis Only) Matrix->Hydrolysis Plasma/S9 Analysis LC-MS/MS Analysis (% Remaining) Oxidation->Analysis Hydrolysis->Analysis Decision Calculate CLint & t1/2 Analysis->Decision

Figure 2: Experimental workflow for distinguishing oxidative vs. hydrolytic clearance pathways.

Conclusion

For drug development professionals facing metabolic liability with acetamide caps, the cyclopropanecarboxamide is a validated, high-value bioisostere. It offers a dual-protection mechanism:

  • Electronic: Stronger C-H bonds resist CYP oxidation.[3]

  • Steric: Ring geometry blocks amidase hydrolysis.

While synthesis of the cyclopropyl moiety is slightly more complex than the acetyl group, the gain in pharmacokinetic performance (lower clearance, higher bioavailability) justifies the investment in the lead optimization phase.

References

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC). Available at: [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters (via PMC). Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (via PMC). Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

Sources

Safety Operating Guide

N-(3-acetylphenyl)cyclopropanecarboxamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: N-(3-acetylphenyl)cyclopropanecarboxamide must be managed as Hazardous Organic Waste . Under no circumstances should this compound be disposed of via municipal wastewater (sink) or general refuse.

Due to the presence of the strained cyclopropane ring and the stable amide linkage, the only validated disposal method is High-Temperature Incineration at an EPA-permitted facility. This ensures the complete mineralization of the cyclic structure and prevents the release of potentially bioactive anilide metabolites into the environment.

Chemical Profile & Hazard Identification

Before executing disposal, verify the material identity against the following parameters. As a specialized pharmaceutical intermediate, specific Safety Data Sheets (SDS) may be unavailable; therefore, we apply the Precautionary Principle based on functional group chemistry.

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste manifests.
Molecular Formula C₁₂H₁₃NO₂Organic content; high Carbon/Nitrogen ratio.
Molecular Weight ~203.24 g/mol --
Physical State Solid (Crystalline powder)Generates dust; requires particulate containment.
Core Structure Cyclopropane ring + Amide + AcetylphenylCyclopropane: Ring strain energy releases heat upon combustion.Amide: Resistant to hydrolysis; requires high temp to break.Acetyl: Incompatible with strong oxidizers.
Assumed Hazards Skin/Eye Irritant (H315/H319)Aquatic Toxicity (H411)Do not release to drains. Potential for long-term aquatic effects.
RCRA Status (USA) Not explicitly P/U listed, but treat as D001 (Ignitable) if in solvent, or generic organic toxic.Default to "Non-Halogenated Organic Waste."

Step-by-Step Disposal Protocol

Phase A: Waste Characterization & Segregation

The Golden Rule: Never mix this compound with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong bases. The acetyl group is susceptible to oxidation, and the amide bond can hydrolyze under basic conditions to release 3-aminoacetophenone (a toxic aniline derivative).

1. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Double-bag using 4-mil polyethylene bags to prevent dust leakage.

  • Labeling: Mark clearly as "Hazardous Waste - Solid Organic - Toxic."

2. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility:

    • Non-Halogenated: (e.g., Methanol, Acetone, DMSO). Segregate into the "Non-Halogenated Organic" stream. This is the preferred stream for fuel blending/incineration.

    • Halogenated: (e.g., DCM, Chloroform). Segregate into "Halogenated Waste." Note that this stream is more expensive to incinerate and should be minimized.

  • Aqueous Solutions: If the compound is suspended in water, do not pour down the drain . Collect the aqueous mixture in a "Toxic Aqueous Waste" drum for off-site treatment.

Phase B: Labeling & Storage

Every container must carry a hazardous waste label with the following specific annotations to ensure downstream safety:

Phase C: Final Destruction (The "Why")

We mandate High-Temperature Incineration (typically >1000°C) for two scientific reasons:

  • Ring Destruction: The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol). Low-temperature thermal treatment can result in incomplete combustion or ring-opening reactions that form reactive alkylating agents. High heat ensures total oxidation to CO₂, H₂O, and NOₓ.

  • Amide Cleavage: The amide bond is chemically robust. Incineration prevents the environmental release of the stable anilide core, which can bioaccumulate.

Decision Logic Visualization

The following diagram outlines the critical decision pathways for disposing of this compound.

DisposalProtocol Start Waste Generation: N-(3-acetylphenyl) cyclopropanecarboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Dissolved/Suspended PackSolid Double Bag (4-mil poly) Place in HDPE Drum Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck NonHal Non-Halogenated Solvent (MeOH, DMSO, EtOH) SolventCheck->NonHal No Halogens Hal Halogenated Solvent (DCM, Chloroform) SolventCheck->Hal Contains Halogens Aqueous Aqueous Mixture SolventCheck->Aqueous Water Based PackNonHal Carboy: Organic Waste (High BTU Stream) NonHal->PackNonHal PackHal Carboy: Halogenated Waste (Separate Stream) Hal->PackHal PackAq Carboy: Toxic Aqueous (DO NOT SEWER) Aqueous->PackAq Destruction FINAL FATE: High-Temperature Incineration (EPA Permitted Facility) PackSolid->Destruction Manifest as Toxic Solid PackNonHal->Destruction Fuel Blending PackHal->Destruction Dedicated Incineration PackAq->Destruction Treatment/Incineration

Figure 1: Waste stream segregation logic ensuring all paths lead to high-temperature incineration.

Emergency Contingencies

In the event of a spill during handling or transfer:

  • Personal Protection: Don nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 particulate respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or a universal spill pad. Do not use sawdust (combustible organic + potential oxidizer incompatibility).

  • Decontamination: Clean the surface with a soap and water solution. Collect all cleaning materials into the solid hazardous waste bin.

References & Regulatory Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]

  • PubChem. Compound Summary for Cyclopropanecarboxamide Derivatives. National Library of Medicine.[2] (Used for functional group hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).

Sources

Personal Protective Equipment & Handling Guide: N-(3-acetylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

N-(3-acetylphenyl)cyclopropanecarboxamide is a functionalized amide intermediate, structurally significant in the synthesis of PARP inhibitors (e.g., Olaparib analogs).[1] While often classified by default as an Irritant (H315/H319/H335), its structural role as a precursor to DNA-repair inhibitors mandates that it be handled with Occupational Exposure Band (OEB) 3 protocols until definitive toxicology rules out genotoxicity or reproductive toxicity.[1]

Immediate Hazard Profile:

  • Primary Risk: Inhalation of fine dust (solid phase) and dermal absorption (solution phase).[1]

  • Chemical Class: Aromatic Amide / Pharmaceutical Intermediate.[1][2]

  • Critical Warning: Treat as a Potent Compound .[1] Do not rely solely on standard "Irritant" classifications found in generic databases.

Risk Assessment & Control Banding Logic

Effective safety is not just about wearing gear; it is about matching the barrier to the energy of the hazard. We utilize a Control Banding approach.

Hazard Classification Logic
EndpointClassification (GHS/OEB)Scientific Rationale
Acute Toxicity Category 4 (Oral) Based on structural analogs (e.g., N-(3-ethynylphenyl)cyclopropanecarboxamide), ingestion risks are moderate but present.[1]
Skin/Eye Category 2/2A (Irritant) Amide nitrogen and aromatic ring electron density suggest mucous membrane irritation potential.[1]
Sensitization Suspected Aromatic amides can act as haptens, potentially leading to delayed hypersensitivity.
Potency OEB 3 (10–100 µg/m³) PRECAUTIONARY ASSIGNMENT: Due to downstream application in oncology (PARP inhibition), assume biological activity at low doses.[1]
Decision Logic: PPE Selection Flow

The following diagram illustrates the decision matrix for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Powder Solution Solution / Oil State->Solution Liquid/Solvated Qty Quantity > 100mg? HighRisk High Dust Potential Qty->HighRisk Yes LowRisk Low Dust Potential Qty->LowRisk No Solid->Qty LevelA PROTOCOL A: Iso-Hood + Double Nitrile + Tyvek Sleeves HighRisk->LevelA LevelB PROTOCOL B: Fume Hood + Single Nitrile + Lab Coat LowRisk->LevelB Permeation Permeation Risk Solution->Permeation Permeation->LevelA DMSO/DMF (Penetrating) Permeation->LevelB Standard Solvent

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]

Comprehensive PPE Matrix

This matrix is designed to create a self-validating barrier system .[1] If one layer fails (e.g., outer glove tear), the secondary layer ensures safety.

Protection ZoneStandard Protocol (Solution < 100mL)Potent Protocol (Solids / Large Scale)Technical Specification & Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or N95 inside HoodRationale: Solids of this class are often electrostatic.[1] A fume hood is the primary barrier. If handling outside a hood is unavoidable (not recommended), a P100/PAPR is mandatory.[1]
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Rationale: Acts as the "skin" layer.[1] Tape cuff to lab coat to prevent wrist exposure.[1]
Hand (Outer) Nitrile (4-6 mil)Nitrile (Extended Cuff)Rationale: The "sacrificial" layer.[1] Remove immediately upon contamination.[1][3] Double gloving reduces pinhole risk by 90%.[1]
Body Cotton Lab Coat Tyvek® Lab Coat/Sleeves Rationale: Cotton absorbs; Tyvek repels.[1] For powders, Tyvek prevents street clothes contamination (a common vector for take-home exposure).[1]
Eye/Face Safety Glasses (Side shields)Chemical Goggles Rationale: Standard glasses are insufficient for fine powders that can drift around shields.[1]

Operational Protocol: Handling & Weighing

Objective: Minimize the "Emission Potential" of the solid during transfer.

Step 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. It must read between 80–120 fpm.[1]

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.[1] this compound is an organic solid and will likely carry a static charge, causing "particle jump."[1]

  • Glove Check: Inflate gloves with air to check for pinholes before donning.[1]

Step 2: The Weighing Process (The "Potent" Technique)[1]
  • Do NOT use a spatula to dump powder directly from the stock bottle to the weigh boat.

  • Technique:

    • Place the receiving vessel (flask/vial) inside a secondary container (e.g., a plastic tub) within the hood.

    • Use a disposable anti-static weigh funnel or weighing paper.[1]

    • Transfer small amounts using a micro-spatula.[1]

    • Wet Transfer Method (Preferred): If possible, dissolve the solid directly in the shipping container or weigh boat using the reaction solvent before transferring to the reactor. This eliminates dust generation immediately.[1][3]

Step 3: Decontamination (The "Exit" Strategy)[1]
  • Wipe Down: Before removing items from the hood, wipe the exterior of the flask with a tissue dampened in Ethanol or Isopropanol .

  • Outer Glove Removal: Remove outer gloves inside the hood.[1] Treat them as contaminated waste.[1]

  • Wash: Wash hands with soap and water immediately after doffing inner gloves.[1]

Disposal & Emergency Response

Waste Management[1]
  • Solid Waste: Dispose of all contaminated consumables (weigh boats, pipettes, outer gloves) in a sealed double-bagged hazardous waste container labeled "Cytotoxic/Potent Chemical Waste."[1]

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).[1] Do not mix with oxidizers.[1]

  • Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain.

Spill Response (Solid < 5g)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don a P100 respirator and double gloves.[1]

  • Contain: Cover the spill with a damp paper towel (solvent-wet or water-wet) to prevent dust dispersion.[1] Do not dry sweep. [1]

  • Clean: Wipe up the damp powder.[1] Clean the surface with a detergent solution (surfactant breaks down the amide lipophilicity) followed by an alcohol wipe.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21916069, N-(Cyclopropylmethyl)cyclopropanecarboxamide (Analog Data).[1] Retrieved October 26, 2023 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved October 26, 2023 from [Link][1]

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry.[1] (General Control Banding Principles).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.